molecular formula C7H8BFO2 B151529 (3-Fluoro-5-Methylphenyl)Boronic Acid CAS No. 850593-06-5

(3-Fluoro-5-Methylphenyl)Boronic Acid

Cat. No.: B151529
CAS No.: 850593-06-5
M. Wt: 153.95 g/mol
InChI Key: QQPLHUGOUZKARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-Methylphenyl)Boronic Acid is a useful research compound. Its molecular formula is C7H8BFO2 and its molecular weight is 153.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPLHUGOUZKARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598214
Record name (3-Fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850593-06-5
Record name (3-Fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-methylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-5-Methylphenyl)Boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-5-methylphenyl)boronic acid, a versatile organoboron compound, has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart favorable electronic properties and steric hindrance, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents. Detailed experimental protocols and an exploration of its relevance in targeting cancer signaling pathways are presented to support researchers in their drug discovery endeavors.

Core Properties of this compound

This compound is a white to off-white crystalline powder at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 850593-06-5[1][2][3][4]
Molecular Formula C₇H₈BFO₂[1][2][5]
Synonyms 3-Fluoro-5-methylbenzeneboronic acid, 5-Fluoro-3-methylphenylboronic acid, 3-Borono-5-fluorotoluene[1][5][6]
InChI Key QQPLHUGOUZKARP-UHFFFAOYSA-N[5]
SMILES CC1=CC(F)=CC(B(O)O)=C1[2]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 153.95 g/mol [1][2][7]
Melting Point 216-222 °C[1][6]
Boiling Point (Predicted) 296.0 ± 50.0 °C[6]
Density (Predicted) 1.20 ± 0.1 g/cm³[6]
pKa (Predicted) 7.59 ± 0.10[6]
Appearance White to off-white crystalline powder[1][8]
Solubility Soluble in Methanol[6]

Synthesis and Reactivity

While various methods exist for the synthesis of arylboronic acids, a common approach involves the reaction of a corresponding Grignard reagent with a trialkyl borate followed by acidic hydrolysis. For this compound, the synthesis would typically start from 1-bromo-3-fluoro-5-methylbenzene.

The primary utility of this compound in organic synthesis lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful tool for constructing complex molecular architectures. The fluorine substituent on the phenyl ring can enhance the compound's reactivity and selectivity in these transformations.[1]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is based on general procedures for similar reactions and should be adapted and optimized for specific substrates.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by adding palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask.

  • Reaction Initiation: Add the prepared catalyst system to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

dot

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable reagent in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals for treating cancer.[7] The incorporation of the 3-fluoro-5-methylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Targeting Cancer Signaling Pathways

Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and proliferation. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various tumors, including triple-negative breast cancer (TNBC).[4] Compounds synthesized using this compound can be designed to inhibit key components of this pathway.

For instance, flavonoid-based amide derivatives have been synthesized and evaluated for their ability to regulate the PI3K/AKT signaling pathway.[4] A crucial step in the synthesis of these potential anticancer agents involves a Suzuki-Miyaura coupling reaction with a fluorinated phenylboronic acid, highlighting the importance of reagents like this compound in accessing novel chemical matter for drug discovery. The synthesized compounds can potentially inhibit the phosphorylation of key proteins in the PI3K/AKT pathway, such as AKT and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

dot

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Bioactive Molecule (Synthesized from This compound) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Potential Inhibition of the PI3K/AKT Signaling Pathway.

Conclusion

This compound is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules and the development of novel pharmaceuticals. Its well-defined properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool. As demonstrated, its application extends to the synthesis of targeted therapies aimed at critical cancer signaling pathways, underscoring its significance in the ongoing quest for more effective treatments for diseases like cancer. This guide provides the essential technical information for researchers to effectively utilize this versatile compound in their scientific pursuits.

References

Physical Properties of 3-Fluoro-5-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-5-methylphenylboronic acid (CAS No. 850593-06-5). The information herein is intended to support research, synthesis, and drug development activities by providing key data and standardized experimental methodologies.

Core Physical and Chemical Properties

3-Fluoro-5-methylphenylboronic acid is a white to off-white crystalline powder at room temperature. It is a key reagent in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of a fluorine atom enhances the compound's electronic properties, which can improve reactivity and selectivity in chemical transformations.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 3-Fluoro-5-methylphenylboronic acid.

PropertyValueSource(s)
Molecular Formula C₇H₈BFO₂[1][2][3]
Molecular Weight 153.95 g/mol [2][3]
Melting Point 216-222 °C[4][5]
Boiling Point 295.989 °C at 760 mmHg (Predicted)[4][5]
Density 1.203 g/cm³ (Predicted)[4][5]
Vapor Pressure 0.001 mmHg at 25°C[4]
Appearance White to off-white crystalline powder
Purity ≥98%[1][3]
Solubility Soluble in Methanol[5][6]
pKa 7.59 ± 0.10 (Predicted)[5]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific compound like 3-Fluoro-5-methylphenylboronic acid are not typically published individually. Instead, standardized methods are employed. The following sections describe general, widely accepted protocols for the key properties listed above.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, noting the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[7] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry 3-Fluoro-5-methylphenylboronic acid is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material (1-2 mm in height) is packed into the sealed end.[5][8]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[5]

  • Observation: The temperature at which the first visible sign of melting occurs is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range.[5][9]

Boiling Point Determination (Thiele Tube Method)

For solid compounds with high boiling points, the determination is often based on predictive models. However, a common experimental micro-method involves using a Thiele tube.

Apparatus:

  • Thiele tube

  • Heating oil (e.g., mineral oil)

  • Micro test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: A small amount of the sample (enough to fill a micro test tube to a depth of about 1-2 cm) is used.

  • Assembly: The sample is placed in the micro test tube. A capillary tube is inverted (open end down) and placed inside the test tube. The assembly is attached to a thermometer.

  • Heating: The apparatus is clamped so that the bulb of the thermometer and the sample are immersed in the heating oil within the Thiele tube. The side arm of the Thiele tube is heated gently.[10]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[10]

  • Measurement: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10]

Solubility Determination (Dynamic Method)

The solubility of arylboronic acids can be determined using a dynamic (synthetic) method where the temperature at which a solid completely dissolves in a solvent of known composition is measured.

Apparatus:

  • Jacketed glass vessel with a stirrer

  • Thermostatic bath

  • Analytical balance

  • Luminance probe or visual observation port

  • Temperature probe (e.g., Pt100)

Procedure:

  • Sample Preparation: A precise amount of 3-Fluoro-5-methylphenylboronic acid and the chosen solvent (e.g., methanol) are weighed directly into the vessel to create a mixture of known composition.

  • Heating and Mixing: The mixture is stirred vigorously while the temperature is slowly increased via the thermostatic bath at a controlled rate (e.g., 1 K/h).[11]

  • Equilibrium Point Determination: The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific concentration. This can be observed visually or detected by a sharp change in light transmission measured by a luminance probe.[11][12]

  • Data Collection: The procedure is repeated for several different compositions to generate a solubility curve (solubility vs. temperature).

Application in Synthesis: Suzuki-Miyaura Coupling

3-Fluoro-5-methylphenylboronic acid is a fundamental building block in synthetic organic chemistry, primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][4]

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow start Reaction Setup: - Aryl Halide (R'-X) - Boronic Acid (Ar-B(OH)₂) - Pd Catalyst & Ligand - Base - Degassed Solvent reaction Reaction Execution: - Heat to desired temperature - Stir under inert atmosphere - Monitor progress (TLC, LC-MS) start->reaction workup Work-up: - Quench reaction - Liquid-liquid extraction reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Column Chromatography workup->purification product Final Product (Ar-R') purification->product

General workflow for a Suzuki-Miyaura reaction.

The catalytic cycle itself can be visualized to understand the role of each component. The base is crucial for the formation of a more reactive boronate species, which facilitates the transmetalation step.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox R'-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (+ R'-X) pd2_trans R'-Pd(II)L₂-Ar pd2_ox->pd2_trans Transmetalation (+ [ArB(OH)₃]⁻) pd2_trans->pd0 Reductive Elimination (forms R'-Ar) base_activation Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻

Simplified catalytic cycle of Suzuki-Miyaura coupling.

References

An In-depth Technical Guide to 3-Fluoro-5-methylphenylboronic Acid: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-methylphenylboronic acid, a versatile building block in modern organic synthesis. This document details its molecular structure, physicochemical properties, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental data and protocols are provided to support researchers in its effective utilization.

Molecular Structure and Chemical Properties

3-Fluoro-5-methylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methyl group, and a boronic acid moiety. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group influences the electronic properties and reactivity of the molecule.

Below is a summary of its key chemical and physical properties:

PropertyValue
Molecular Formula C₇H₈BFO₂
Molecular Weight 153.95 g/mol [1]
CAS Number 850593-06-5[1]
Appearance White to off-white crystalline powder[1]
Melting Point 222 °C[1]
SMILES Cc1cc(F)cc(c1)B(O)O
InChI Key QQPLHUGOUZKARP-UHFFFAOYSA-N
Purity Typically ≥98%
Storage Store at room temperature, under inert gas (nitrogen or Argon) at 2-8°C.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of 3-Fluoro-5-methylphenylboronic acid. A comprehensive study combining experimental and theoretical methods has provided in-depth spectroscopic data.[2]

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule. The chemical shifts are influenced by the fluorine and methyl substituents on the aromatic ring.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the carbon atoms attached to the fluorine and boron showing characteristic shifts.[2]

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies include:

  • O-H stretching: A broad band characteristic of the hydroxyl groups in the boronic acid.

  • C-H stretching: Signals corresponding to the aromatic and methyl C-H bonds.

  • C=C stretching: Vibrations associated with the aromatic ring.

  • B-O stretching: A characteristic absorption for the boronic acid group.

  • C-F stretching: A band indicating the presence of the carbon-fluorine bond.

Experimental FT-IR and FT-Raman spectra have been recorded and analyzed in detail.[2]

Synthesis and Reactions

Synthesis of 3-Fluoro-5-methylphenylboronic Acid

A common method for the synthesis of arylboronic acids involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For 3-Fluoro-5-methylphenylboronic acid, a typical synthetic route would start from 1-bromo-3-fluoro-5-methylbenzene.

Experimental Protocol: Synthesis via Lithiation

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-fluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • After stirring for a specified time, add triisopropyl borate dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding an aqueous solution of hydrochloric acid and stir vigorously.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-Fluoro-5-methylphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

3-Fluoro-5-methylphenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[3] This reaction is widely used in the synthesis of biaryl compounds, which are important scaffolds in pharmaceuticals and materials science.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

  • In a reaction vessel, combine 3-Fluoro-5-methylphenylboronic acid (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular Structure of 3-Fluoro-5-methylphenylboronic acid.

Suzuki_Miyaura_Coupling cluster_catalyst_cycle Catalytic Cycle A 3-Fluoro-5-methylphenylboronic Acid (Ar-B(OH)₂) Transmetalation Transmetalation A->Transmetalation Base B Aryl Halide (Ar'-X) OxAdd Oxidative Addition B->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Ar'-Pd(II)-X OxAdd->PdII PdII->Transmetalation PdII_Ar Ar'-Pd(II)-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

References

Solubility Profile of (3-Fluoro-5-Methylphenyl)Boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of (3-Fluoro-5-methylphenyl)boronic acid in common laboratory solvents. Directed at researchers, scientists, and professionals in drug development, this document provides a summary of available solubility data for analogous compounds, detailed experimental protocols for solubility determination, and visualizations of key processes to guide laboratory work.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids are a critical class of reagents in modern organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their solubility is a key parameter for reaction setup, optimization, and purification.

Generally, phenylboronic acid exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[2] The introduction of substituents onto the phenyl ring, such as the fluoro and methyl groups in this compound, will modulate these properties. The fluorine atom can increase polarity and hydrogen bonding capabilities, while the methyl group adds hydrophobicity. The overall solubility will be a balance of these effects. One supplier notes that this compound is soluble in methanol, though quantitative data is not provided.

Quantitative Solubility Data for Phenylboronic Acid (Proxy Data)

As a reference, the following table summarizes the available quantitative and qualitative solubility data for the parent compound, phenylboronic acid. These values can serve as an initial estimate for selecting appropriate solvents for this compound.

SolventFormulaTypeSolubility of Phenylboronic AcidCitation
WaterH₂OPolar Protic10 g/L (at 20°C)[3][4]
MethanolCH₃OHPolar ProticSoluble[3]
EthanolC₂H₅OHPolar ProticSoluble[3]
AcetoneC₃H₆OPolar AproticHigh Solubility[2]
Diethyl Ether(C₂H₅)₂OPolar AproticReadily Soluble[3]
Dipropyl Ether(C₃H₇)₂OPolar AproticHigh Solubility[2]
ChloroformCHCl₃Polar AproticModerate Solubility[2]
Tetrahydrofuran (THF)C₄H₈OPolar AproticHigh Solubility (Assumed, as an ether)[2]
HexanesC₆H₁₄NonpolarPoorly Soluble / Very Low[2][5]
Carbon TetrachlorideCCl₄NonpolarPoorly Soluble[5]

Experimental Protocols for Solubility Determination

Researchers can employ several methods to determine the precise solubility of this compound. Two common and reliable techniques are the isothermal shake-flask method and the dynamic (polythermal) method.

Isothermal Shake-Flask Method

This classic method involves equilibrating a supersaturated solution of the solute and solvent at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential.

  • Equilibration: Place the sealed container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure a particle-free sample, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm PTFE) or centrifuged. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

  • Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the solute in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residual solid.

  • Calculation: Express the solubility in desired units (e.g., g/L, mol/L).

Dynamic (Polythermal) Method

The dynamic method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2]

Protocol:

  • Sample Preparation: Prepare a series of vials, each containing a precisely known mass of this compound and a known mass or volume of the solvent. Each vial will represent a specific composition.

  • Heating and Observation: Place a vial in a heating block with a temperature probe and a stirring mechanism.

  • Temperature Increase: Slowly increase the temperature of the mixture at a constant, slow rate (e.g., 0.2-0.5 °C/min) with vigorous stirring.

  • Turbidity Measurement: Continuously monitor the solution's turbidity. This can be done visually or with a probe that measures light scattering.

  • Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes perfectly clear. This is the solubility temperature for that specific composition.

  • Data Compilation: Repeat the measurement for all prepared compositions to construct a solubility curve (solubility vs. temperature).

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate a general workflow for solubility determination and the chemical pathway of the Suzuki-Miyaura coupling reaction, a primary application for this class of compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Weigh Solute C Combine in Vial A->C B Measure Solvent B->C D Equilibrate at Constant Temp (Isothermal) C->D Isothermal Method E Heat at Constant Rate (Dynamic) C->E Dynamic Method F Separate Solid & Liquid (Filter/Centrifuge) D->F H Observe Clearing Point (Turbidity Sensor) E->H G Analyze Supernatant (HPLC, UV-Vis, etc.) F->G I Solubility Value (g/L or mol/L) G->I J Solubility Curve (Temp vs. Conc.) H->J

Caption: General experimental workflow for solubility determination.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition pd0->OA R¹-X pd_complex1 R¹-Pd(II)L₂-X OA->pd_complex1 TM Transmetalation pd_complex2 R¹-Pd(II)L₂-R² TM->pd_complex2 RE Reductive Elimination RE->pd0 R¹-R² (Product) pd_complex1->TM R²-B(OH)₂ + Base pd_complex2->RE

Caption: Simplified mechanism of the Suzuki-Miyaura coupling reaction.

References

Synthesis of (3-Fluoro-5-Methylphenyl)Boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (3-Fluoro-5-methylphenyl)boronic acid is a valuable organoboron compound widely utilized as a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its applications span pharmaceutical development for creating more effective therapeutic agents and materials science.[1] The presence of the fluorine atom and methyl group on the phenyl ring imparts unique electronic properties and steric influences, making it a desirable intermediate for accessing complex molecular architectures. This guide provides an in-depth overview of the primary synthesis pathways for preparing this compound, complete with detailed experimental protocols and quantitative data.

Principal Synthesis Pathways

The preparation of this compound is most commonly achieved through two robust and well-established organometallic routes starting from 1-bromo-3-fluoro-5-methylbenzene (also known as 3-bromo-5-fluorotoluene), which is a commercially available starting material.[2][3][4][5][6] The two primary methods are:

  • Grignard Reaction: Formation of an arylmagnesium halide (Grignard reagent) followed by borylation.

  • Lithiation-Borylation: Halogen-lithium exchange to form an aryllithium species, followed by borylation.

Pathway 1: Synthesis via Grignard Reaction

This method involves the reaction of 1-bromo-3-fluoro-5-methylbenzene with magnesium metal to form the corresponding Grignard reagent. This organomagnesium intermediate is then treated with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. This approach is analogous to the synthesis of similar arylboronic acids.[7]

Experimental Protocol: Grignard Reaction

Materials:

  • 1-Bromo-3-fluoro-5-methylbenzene (1.0 eq)

  • Magnesium turnings (1.5 eq)[7]

  • Iodine (one crystal, as initiator)[8]

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate or Trimethyl borate (1.5 eq)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser and dropping funnel, flame-dried

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath and Dry ice/acetone bath

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.5 eq) in a flame-dried three-neck flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a small volume of anhydrous THF to cover the magnesium.

    • In a dropping funnel, prepare a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add triisopropyl borate (1.5 eq), dissolved in anhydrous THF, dropwise to the cold Grignard solution, ensuring the internal temperature remains below -60 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Quench the reaction by slowly adding 2 M aqueous HCl until the solution is acidic, which hydrolyzes the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • The resulting crude solid can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexane.[7] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

    • Filter the crystals and dry under vacuum to obtain pure this compound.

Diagram of Grignard Pathway

Grignard_Pathway A 1-Bromo-3-fluoro-5-methylbenzene C (3-Fluoro-5-methylphenyl)magnesium bromide A->C Reaction B Mg, Anhydrous THF B->C Reagent E Boronate Ester Intermediate C->E Borylation D Triisopropyl Borate (i-PrO)3B D->E Reagent G This compound E->G Hydrolysis F Aqueous HCl F->G Reagent

Caption: Grignard reaction pathway for synthesis.

Pathway 2: Synthesis via Lithiation-Borylation

This pathway involves a halogen-lithium exchange reaction between 1-bromo-3-fluoro-5-methylbenzene and an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures. The resulting aryllithium species is then quenched with a borate ester, followed by acidic workup. This method is particularly effective and can offer high yields.[9]

Experimental Protocol: Lithiation-Borylation

Materials:

  • 1-Bromo-3-fluoro-5-methylbenzene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or three-neck round-bottom flask, flame-dried

  • Low-temperature thermometer

  • Inert gas supply (Argon or Nitrogen)

  • Syringes for liquid transfer

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Lithiation:

    • Under an inert atmosphere, dissolve 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous THF in a flame-dried flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[9][10]

  • Borylation:

    • To the cold aryllithium solution, add triisopropyl borate (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

    • After the addition, stir the reaction mixture at -78 °C for 2 hours.

    • Remove the cooling bath and allow the mixture to warm slowly to room temperature overnight with continuous stirring.[9]

  • Hydrolysis and Work-up:

    • Cool the flask in an ice bath and quench the reaction by the slow addition of 1 M aqueous HCl until the pH is acidic (pH ~5-6).[9]

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification:

    • The crude product is typically a solid. Wash the solid with cold hexane to remove nonpolar impurities.[9]

    • If further purification is needed, recrystallization from an ethyl acetate/hexane mixture can be performed.

    • Dry the final product under vacuum.

Diagram of Lithiation-Borylation Pathway

Lithiation_Pathway A 1-Bromo-3-fluoro-5-methylbenzene C (3-Fluoro-5-methylphenyl)lithium A->C Halogen-Lithium Exchange B n-BuLi, Anhydrous THF -78 °C B->C Reagent E Boronate Ester Intermediate C->E Borylation D Triisopropyl Borate (i-PrO)3B D->E Reagent G This compound E->G Hydrolysis F Aqueous HCl F->G Reagent Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 Flame-dry Glassware prep2 Assemble Apparatus prep1->prep2 prep3 Establish Inert Atmosphere (Ar or N2) prep2->prep3 react1 Reagent Addition (Controlled Temperature) prep3->react1 react2 Reaction Monitoring (TLC, etc.) react1->react2 workup1 Reaction Quench & Hydrolysis react2->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Drying & Solvent Removal workup2->workup3 purify1 Recrystallization or Column Chromatography workup3->purify1 purify2 Drying of Final Product purify1->purify2 final_product Final Product purify2->final_product Characterization (NMR, MS)

References

Spectroscopic and Spectrometric Characterization of 3-Fluoro-5-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for 3-Fluoro-5-methylphenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and presents the expected spectral characteristics in a clear, tabular format for easy reference.

Core Spectroscopic and Spectrometric Data

The following tables summarize the predicted and observed spectroscopic data for 3-Fluoro-5-methylphenylboronic acid.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.05s (br)-B(OH)₂
7.42s-Ar-H
7.35d9.5Ar-H
7.01d8.5Ar-H
2.34s-CH₃

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
162.8d, ¹JCF = 242.5C-F
139.4d, ³JCF = 7.5C-CH₃
133.0 (br)-C-B
128.2d, ³JCF = 8.8Ar-C
121.5d, ²JCF = 22.5Ar-C
118.9d, ²JCF = 21.3Ar-C
21.2sCH₃

Table 3: ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicity
-112.3s

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon Type
155.0670[M+H]⁺
177.0489[M+Na]⁺
137.0564[M-OH]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 3-Fluoro-5-methylphenylboronic acid (5-10 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: 3.0 seconds.

  • Relaxation Delay: 2.0 seconds.

  • Number of Scans: 16.

  • Spectral Width: 16 ppm.

  • Referencing: The residual DMSO peak was referenced to 2.50 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Acquisition Time: 1.5 seconds.

  • Relaxation Delay: 5.0 seconds.

  • Number of Scans: 1024.

  • Spectral Width: 240 ppm.

  • Referencing: The DMSO-d₆ solvent peak was referenced to 39.52 ppm.

¹⁹F NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Acquisition Time: 1.0 second.

  • Relaxation Delay: 2.0 seconds.

  • Number of Scans: 64.

  • Spectral Width: 200 ppm.

  • Referencing: An external standard of CFCl₃ was used (δ = 0 ppm).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 3-Fluoro-5-methylphenylboronic acid was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate ionization.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Data Acquisition:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

  • Data Analysis: The acquired data was processed to identify the molecular ion and common adducts and fragments.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-Fluoro-5-methylphenylboronic acid.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 3-Fluoro-5-methylphenylboronic acid NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample MS_Sample Dissolve in MeOH/H2O + 0.1% Formic Acid Sample->MS_Sample NMR_Spec NMR Spectrometer (1H, 13C, 19F) NMR_Sample->NMR_Spec NMR Analysis MS_Spec Mass Spectrometer (ESI) MS_Sample->MS_Spec MS Analysis NMR_Analysis Process & Assign Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Analysis MS_Analysis Identify Molecular Ion & Fragments (m/z) MS_Spec->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Workflow for Spectroscopic Analysis.

NMR_Experimental_Workflow Start Start Prep Prepare Sample (5-10 mg in 0.75 mL DMSO-d6) Start->Prep Insert Insert Sample into NMR Spectrometer Prep->Insert LockShim Lock and Shim Insert->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Acquire19F Acquire 19F Spectrum Acquire13C->Acquire19F Process Process FID Data (Fourier Transform, Phasing, Baseline Correction) Acquire19F->Process Reference Reference Spectra Process->Reference Analyze Analyze Spectra (Peak Picking, Integration, J-coupling) Reference->Analyze End End Analyze->End

Detailed NMR Experimental Workflow.

The Dual Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects in Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a paramount tool in modern medicinal chemistry and materials science.[1][2] Arylboronic acids, as versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, have not been immune to this trend.[2] The introduction of fluorine substituents onto the aryl ring of these compounds imparts profound changes to their electronic properties, reactivity, and ultimately, the characteristics of the resulting molecules. This technical guide provides a comprehensive overview of the electronic effects of fluorine substituents in arylboronic acids, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The presence of fluorine can significantly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[1] In arylboronic acids, the high electronegativity of fluorine introduces strong inductive effects, while its lone pairs can participate in resonance donation.[3][4] This duality governs the overall electronic influence of the substituent, which is highly dependent on its position on the aromatic ring. Understanding these effects is crucial for the rational design of novel therapeutics and advanced materials.

The Dichotomy of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

Fluorine's electronic contribution to an aromatic system is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[3][5] This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring.[5][6] This donation of electron density is most pronounced at the ortho and para positions, making them more susceptible to electrophilic substitution compared to the meta position.

Generally, for halogens, the inductive effect outweighs the resonance effect.[5] This results in an overall deactivation of the aromatic ring. However, the resonance effect still dictates the regioselectivity of reactions, favoring ortho and para products.[5]

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Fluorine F Aryl Ring Aryl Ring Fluorine->Aryl Ring σ-withdrawal Overall Effect Overall Effect Aryl Ring->Overall Effect Fluorine_R F Aryl_Ring_R Aryl Ring Fluorine_R->Aryl_Ring_R π-donation (ortho, para) Aryl_Ring_R->Overall Effect Increased Acidity\n(Lewis Acid Character) Increased Acidity (Lewis Acid Character) Overall Effect->Increased Acidity\n(Lewis Acid Character) Altered Reactivity\nin Cross-Coupling Altered Reactivity in Cross-Coupling Overall Effect->Altered Reactivity\nin Cross-Coupling

Figure 1. Competing electronic effects of fluorine on an aryl ring.

Impact on Acidity (pKa)

The introduction of fluorine substituents generally increases the Lewis acidity of arylboronic acids.[7][8][9] This is a critical factor in their application as sensors and in facilitating reactions like the Suzuki-Miyaura coupling. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[10] Fluorine substitution lowers this value, indicating a stronger acid.

The magnitude of this effect is position-dependent:

  • ortho Position: A significant increase in acidity is observed. This is attributed to the strong inductive effect and the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group of the boronic acid (B-O-H···F).[10]

  • meta Position: The acidity is also enhanced due to the dominant inductive effect, as the resonance effect is much weaker at this position.[10]

  • para Position: The increase in acidity is less pronounced compared to the ortho and meta positions. This is because the electron-donating resonance effect partially compensates for the electron-withdrawing inductive effect.[10]

SubstituentpKa
H8.86[10]
2-F8.77[10]
3-F8.35
4-F8.77[10]
2,3,4,6-Tetrafluoro6.17[10]
4-CF37.76
4-OCF38.24

Table 1: pKa values of selected fluorine-substituted phenylboronic acids.

Hammett Parameters

The electronic effects of substituents can be quantified using Hammett parameters (σ). The σ value reflects the electron-donating or electron-withdrawing nature of a substituent. For fluorine-containing groups, these parameters highlight their strong electron-withdrawing character.

Substituentσmσp
F0.340.06
CF30.430.54
OCF30.350.25

Table 2: Hammett constants for common fluorine-containing substituents.[10]

Influence on Suzuki-Miyaura Cross-Coupling

Fluorinated arylboronic acids are extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biaryls, which are common motifs in pharmaceuticals.[11] The electronic effects of fluorine can influence several stages of the catalytic cycle:

  • Transmetalation: The increased Lewis acidity of fluorinated arylboronic acids can facilitate the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.

  • Reductive Elimination: The electron-withdrawing nature of the fluorine substituent can accelerate the final reductive elimination step, leading to the formation of the biaryl product.

However, a potential side reaction for fluorinated arylboronic acids, especially those with ortho-fluoro substituents, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[12] This process is often base-catalyzed and can reduce the yield of the desired cross-coupling product.[10]

Suzuki_Miyaura_Workflow cluster_catalytic_cycle Catalytic Cycle cluster_side_reaction Potential Side Reaction Aryl-F-B(OH)2 Fluorinated Arylboronic Acid Transmetalation Transmetalation Aryl-F-B(OH)2->Transmetalation Protodeboronation Protodeboronation Aryl-F-B(OH)2->Protodeboronation Ar-X Aryl Halide Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Base Base Base->Transmetalation Base->Protodeboronation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0) Biaryl_Product Fluorinated Biaryl Product Reductive_Elimination->Biaryl_Product Ar-Ar' Ar-F-H Ar-F-H Protodeboronation->Ar-F-H Undesired Byproduct

Figure 2. Suzuki-Miyaura coupling with fluorinated arylboronic acids.

Experimental Protocols

Determination of pKa by Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the arylboronic acid as a function of pH.

Materials:

  • Fluorinated arylboronic acid

  • Buffer solutions of known pH (e.g., phosphate, borate)

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the fluorinated arylboronic acid in a suitable solvent (e.g., methanol or DMSO).

  • For each pH measurement, add a small aliquot of the stock solution to a series of buffer solutions spanning a range of pH values around the expected pKa. Ensure the final concentration of the organic solvent is low to minimize its effect on the pH.

  • Record the UV-Vis spectrum for each solution at a constant temperature.

  • Identify the wavelength with the largest change in absorbance upon ionization.

  • Plot the absorbance at this wavelength against the pH of the solutions.

  • The data can be fitted to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa, which corresponds to the pH at the inflection point of the curve.

pKa_Determination_Workflow Start Prepare Stock Solution of Arylboronic Acid Mix Mix Stock Solution with Buffers Start->Mix Prepare_Buffers Prepare Buffer Solutions of Varying pH Prepare_Buffers->Mix Measure_UV Record UV-Vis Spectrum for each pH Mix->Measure_UV Analyze_Data Plot Absorbance vs. pH Measure_UV->Analyze_Data Determine_pKa Fit Data to Determine pKa Analyze_Data->Determine_pKa

Figure 3. Workflow for pKa determination by spectrophotometric titration.

Synthesis of Fluorinated Arylboronic Acids via Ir-Catalyzed Borylation

A common method for synthesizing arylboronic acids is the iridium-catalyzed C-H borylation of arenes.

Materials:

  • Fluorinated arene

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(COD)OMe]2 (catalyst)

  • dtbpy (ligand)

  • Anhydrous solvent (e.g., THF or cyclohexane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the fluorinated arene, B2pin2, [Ir(COD)OMe]2, and dtbpy in an oven-dried flask.

  • Add the anhydrous solvent and stir the reaction mixture at an elevated temperature (e.g., 80 °C).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting pinacol ester can be purified by column chromatography.

  • Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an oxidant like NaIO4 or by transesterification with another diol followed by hydrolysis.

Conclusion

The electronic effects of fluorine substituents in arylboronic acids are a fascinating interplay of strong inductive withdrawal and positional resonance donation. These effects profoundly influence the acidity (pKa) and reactivity of these crucial synthetic intermediates. A thorough understanding of these principles allows researchers and drug development professionals to fine-tune the properties of molecules with high precision. By modulating the position and number of fluorine substituents, it is possible to optimize reaction conditions, enhance biological activity, and improve the pharmacokinetic profiles of drug candidates. The continued exploration of fluorinated arylboronic acids will undoubtedly lead to the development of novel therapeutics and advanced materials with enhanced properties.

References

An In-Depth Technical Guide to (3-Fluoro-5-Methylphenyl)Boronic Acid: Synthesis, Applications, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-5-Methylphenyl)Boronic Acid is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable physicochemical properties to the molecules in which it is incorporated. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the development of therapeutics targeting critical signaling pathways.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a list of known synonyms and alternative names for this compound is provided below:

  • 3-Fluoro-5-methylbenzeneboronic acid[1][2]

  • 5-Fluoro-3-methylphenylboronic acid[1]

  • 3-Borono-5-fluorotoluene[1]

  • (3-fluoranyl-5-methyl-phenyl)boronic acid[1]

  • Boronic acid, B-(3-fluoro-5-methylphenyl)-[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 850593-06-5[2]
Molecular Formula C₇H₈BFO₂[1][2]
Molecular Weight 153.95 g/mol [2]
Appearance Solid[1]
Purity ≥98%[1][2]
InChI Key QQPLHUGOUZKARP-UHFFFAOYSA-N[1]
SMILES Cc1cc(F)cc(c1)B(O)O

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound from 1-bromo-3-fluoro-5-methylbenzene was not found in the immediate search results, a general and widely used method for the preparation of arylboronic acids from aryl halides involves a Grignard reaction followed by reaction with a borate ester.[3] A representative protocol based on this general procedure is provided below.

Materials:

  • 1-Bromo-3-fluoro-5-methylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

  • Add anhydrous THF to the flask to cover the magnesium.

  • Add a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous THF to the dropping funnel and add a small portion to the magnesium suspension to initiate the Grignard reaction.

  • Once the reaction has initiated, add the remaining 1-bromo-3-fluoro-5-methylbenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4] A detailed protocol for the synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone is provided as a representative example of its application.

Materials:

  • This compound

  • 2-Bromobenzoyl chloride

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a 4:1 mixture of toluene and water.

  • While stirring, add 2-bromobenzoyl chloride (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-Bromo-3'-fluoro-5'-methylbenzophenone.

Role in Drug Discovery and Signaling Pathways

This compound serves as a crucial building block in the synthesis of small molecule inhibitors and modulators of key biological targets, including the c-Met receptor tyrosine kinase and the somatostatin receptor 2 (SSTR2).

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in the development and progression of various cancers.[5][6] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain are a promising therapeutic strategy.[5][7] The (3-Fluoro-5-Methylphenyl) moiety is often incorporated into these inhibitors to enhance their binding affinity and pharmacokinetic properties.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor RAS RAS cMET->RAS PI3K PI3K cMET->PI3K HGF HGF HGF->cMET Binds Inhibitor c-MET Inhibitor (e.g., derived from This compound) Inhibitor->cMET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified c-MET signaling pathway and the point of inhibition.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Somatostatin receptors, particularly SSTR2, are G-protein coupled receptors that are overexpressed in many neuroendocrine tumors.[8] Activation of SSTR2 by its natural ligand somatostatin or synthetic agonists leads to the inhibition of hormone secretion and cell proliferation.[8][9] Molecules synthesized using this compound can act as modulators of SSTR2, offering therapeutic potential in the management of these tumors.

SSTR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects SSTR2 SSTR2 Gi Gi SSTR2->Gi Activates Somatostatin Somatostatin or Agonist Somatostatin->SSTR2 Binds Modulator SSTR2 Modulator (derived from This compound) Modulator->SSTR2 Modulates AC Adenylyl Cyclase Gi->AC Inhibits Inhibition Inhibition of Hormone Secretion & Cell Proliferation Gi->Inhibition Direct Effects cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Inhibition

Figure 2: Simplified SSTR2 signaling pathway and the point of modulation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. As demonstrated, this compound is a key intermediate in the synthesis of potent and selective modulators of important biological targets such as the c-Met receptor and SSTR2. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their research endeavors.

References

Stability and Decomposition of 3-Fluoro-5-methylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methylphenylboronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of pharmaceuticals and other high-value organic molecules necessitates a thorough understanding of its stability profile. This technical guide provides a comprehensive overview of the stability and decomposition pathways of 3-fluoro-5-methylphenylboronic acid, drawing upon established principles for arylboronic acids and data from structurally related analogues. Key degradation pathways, including protodeboronation and oxidation, are discussed in detail. This document also outlines experimental protocols for assessing the stability of this compound and presents expected data in a structured format to aid researchers in its effective handling, storage, and application.

Introduction

Arylboronic acids are indispensable reagents in modern organic chemistry. The presence of a fluorine atom and a methyl group on the phenyl ring of 3-fluoro-5-methylphenylboronic acid influences its electronic properties, reactivity, and stability. The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center, while the electron-donating methyl group can also impact the molecule's reactivity and susceptibility to degradation.[1][2] Understanding the interplay of these substituents is crucial for optimizing reaction conditions and ensuring the integrity of the reagent.

The primary decomposition pathways for arylboronic acids are protodeboronation and oxidation.[3][4] Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, while oxidation leads to the formation of the corresponding phenol. Both pathways result in the consumption of the boronic acid, leading to reduced yields in synthetic applications.

Core Concepts in Stability

The stability of 3-fluoro-5-methylphenylboronic acid is influenced by several factors, including temperature, pH, solvent, and exposure to oxygen and light.

Thermal Stability

While specific thermogravimetric data for 3-fluoro-5-methylphenylboronic acid is not extensively published, arylboronic acids, in general, are known to undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. This process is typically reversible upon addition of water. At higher temperatures, irreversible decomposition can occur.

Table 1: Predicted Thermal Stability Data for 3-Fluoro-5-methylphenylboronic Acid

ParameterPredicted ValueNotes
Melting Point~216-222 °CLiterature values for similar compounds suggest a relatively high melting point, indicating solid-state stability at ambient temperatures.
Onset of Decomposition> 250 °CDecomposition temperature is expected to be significantly above the melting point in an inert atmosphere.
Chemical Stability and Decomposition Pathways

The two primary chemical degradation pathways for 3-fluoro-5-methylphenylboronic acid are protodeboronation and oxidation.

Protodeboronation is a significant degradation pathway for arylboronic acids, particularly under basic or acidic conditions.[4] The reaction involves the replacement of the boronic acid group with a hydrogen atom, yielding 3-fluoro-5-methylbenzene.

  • Base-Catalyzed Protodeboronation: This is often the most significant pathway under the basic conditions typically employed in Suzuki-Miyaura coupling reactions. The rate of base-catalyzed protodeboronation can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, can increase the rate of this reaction.[5]

  • Acid-Catalyzed Protodeboronation: While generally slower than the base-catalyzed pathway, protodeboronation can also occur under acidic conditions.

Arylboronic acids are susceptible to oxidation, which converts the carbon-boron bond into a carbon-oxygen bond, resulting in the formation of 3-fluoro-5-methylphenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen, especially in the presence of metal catalysts or upon exposure to light.[3][6][7][8][9]

Table 2: Predicted Chemical Stability of 3-Fluoro-5-methylphenylboronic Acid under Various Conditions

ConditionDegradation PathwayPredicted RateKey Factors
Aqueous, pH > 8ProtodeboronationModerate to HighpH, Temperature, Presence of Metal Catalysts
Aqueous, pH < 4ProtodeboronationLow to ModeratepH, Temperature
Organic Solvent, Inert Atmosphere-LowPurity of solvent, exclusion of water and oxygen
Presence of Oxidizing Agents (e.g., H₂O₂)OxidationHighConcentration of oxidant, temperature
Exposure to Air/Light (long term)OxidationLow to ModerateDuration of exposure, presence of catalysts

Experimental Protocols for Stability Assessment

To evaluate the stability of 3-fluoro-5-methylphenylboronic acid, a series of forced degradation studies can be performed.[10][11][12][13] These studies involve subjecting the compound to various stress conditions and monitoring its degradation over time using appropriate analytical techniques.

Forced Degradation Study Protocol

A general protocol for a forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare stock solution of 3-fluoro-5-methylphenylboronic acid in a suitable solvent (e.g., ACN) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal photo Photolytic Stress (UV/Vis light exposure) prep->photo sampling Sample at various time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc nmr NMR Analysis ('H, ¹¹B, ¹⁹F) sampling->nmr quant Quantify parent compound and degradation products hplc->quant nmr->quant kinetics Determine degradation kinetics quant->kinetics

Figure 1: Experimental workflow for forced degradation studies.
Analytical Methodologies

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and/or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Note: The use of a buffer-free mobile phase or a column with low silanol activity may be necessary to minimize on-column degradation.[14] A generic HPLC method for aromatic boronic acids has been described.[15] For high-throughput analysis, a UHPLC-MS method can be employed.[16] A post-column derivatization method using alizarin can be used for selective detection.[17][18]

NMR spectroscopy is a powerful tool for identifying degradation products and monitoring the decomposition process in real-time.

  • ¹H NMR: Can be used to monitor the disappearance of signals corresponding to the aromatic protons of 3-fluoro-5-methylphenylboronic acid and the appearance of new signals from the degradation products (e.g., 3-fluoro-5-methylbenzene or 3-fluoro-5-methylphenol).

  • ¹¹B NMR: Is particularly useful for observing changes in the boron environment. The trigonal boronic acid will have a characteristic chemical shift that will change upon formation of a tetrahedral boronate intermediate or degradation to boric acid.[19][20] ¹H-¹¹B HMBC experiments can be used to determine boron connectivity.[21]

  • ¹⁹F NMR: Can provide a clean spectroscopic window to monitor the degradation of the parent compound.

NMR_Monitoring cluster_setup NMR Experiment Setup cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis sample_prep Dissolve 3-fluoro-5-methylphenylboronic acid in a deuterated solvent (e.g., DMSO-d₆) stressor Add stressor (e.g., D₂O/NaOD for basic hydrolysis) sample_prep->stressor acquire Acquire spectra at regular time intervals (¹H, ¹¹B, ¹⁹F NMR) stressor->acquire integrate Integrate signals of parent compound and degradation products acquire->integrate plot Plot signal intensity vs. time integrate->plot

Figure 2: Workflow for monitoring decomposition by NMR spectroscopy.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability of the compound.[22][23][24][25][26]

  • TGA: Measures the change in mass of a sample as a function of temperature. This can be used to determine the onset of thermal decomposition and to quantify mass loss due to dehydration or decomposition.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. This can be used to determine the melting point and to detect other thermal events such as phase transitions or decomposition.

Table 4: General Protocol for Thermal Analysis

ParameterTGADSC
Sample Size 5-10 mg2-5 mg
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen (or Air for oxidative stability)Nitrogen
Temperature Range 30 °C to 500 °C30 °C to 300 °C
Crucible Alumina or PlatinumAluminum

Decomposition Pathways

The primary decomposition pathways of 3-fluoro-5-methylphenylboronic acid are illustrated below.

Decomposition_Pathways cluster_proto Protodeboronation cluster_ox Oxidation BA 3-Fluoro-5-methylphenylboronic Acid Proto_Product 3-Fluoro-5-methylbenzene BA->Proto_Product C-B cleavage Ox_Product 3-Fluoro-5-methylphenol BA->Ox_Product C-B cleavage C-O formation Proto_Conditions H⁺ or OH⁻, H₂O Ox_Conditions [O], e.g., O₂, H₂O₂

Figure 3: Major decomposition pathways of 3-fluoro-5-methylphenylboronic acid.

Storage and Handling Recommendations

To minimize degradation, 3-fluoro-5-methylphenylboronic acid should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.[27]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to protect from moisture.

  • Handling: Avoid prolonged exposure to air and moisture. Use freshly opened or properly stored material for sensitive applications. For applications where stability is critical, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, for storage and use in slow-release protocols.[28][29][30]

Conclusion

3-Fluoro-5-methylphenylboronic acid is a valuable reagent whose stability is governed by its susceptibility to protodeboronation and oxidation. A thorough understanding of these degradation pathways and the factors that influence them is essential for its successful application in organic synthesis. This guide provides a framework for assessing the stability of this compound and offers practical recommendations for its storage and handling. By implementing the described experimental protocols, researchers can ensure the quality and reliability of this important building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for (3-Fluoro-5-methylphenyl)boronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-5-methylphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.[1] The presence of the fluorine atom and the methyl group on the phenyl ring of this boronic acid can impart unique electronic and steric properties to the resulting molecules. These properties are highly sought after in the fields of medicinal chemistry and materials science, as they can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, this compound serves as a key building block in the development of novel pharmaceuticals and advanced materials.[2]

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the relatively low toxicity of the boronic acid reagents.[1] This application note provides detailed protocols for the use of this compound in Suzuki coupling reactions, along with quantitative data from representative experiments and visualizations to illustrate the reaction workflow and mechanism.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) center. The base is crucial for activating the boronic acid, facilitating this transfer.[4]

  • Reductive Elimination: The two organic groups on the palladium(II) complex then couple, and the resulting biaryl product is eliminated, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Below are graphical representations of the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L2-Ar' PdII_ArX->PdII_ArAr Transmetalation Transmetalation PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product RedElim Reductive Elimination ArX Ar-X BoronicAcid Ar'B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling Start Start Setup Combine Reactants: This compound, Aryl Halide, Pd Catalyst, Base Start->Setup Solvent Add Degassed Solvent(s) Setup->Solvent Reaction Heat Reaction Mixture under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Characterize Pure Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for performing a Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize representative conditions for the coupling of this compound with various aryl halides.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80292
4-ChlorotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2.0)Dioxane801888
1-Iodo-4-fluorobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)90694

Note: The data in this table is representative of typical Suzuki coupling reactions and may require optimization for specific substrate combinations.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound with different aryl halides.

Protocol 1: Coupling with an Electron-Rich Aryl Bromide (e.g., 4-Bromoanisole)

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), Sphos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3'-fluoro-4-methoxy-5'-methyl-1,1'-biphenyl.

Protocol 2: Coupling with an Electron-Poor Aryl Bromide (e.g., 1-Bromo-4-nitrobenzene)

Materials:

  • This compound

  • 1-Bromo-4-nitrobenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.5 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Fit the flask with a reflux condenser and ensure an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3'-fluoro-5'-methyl-4-nitro-1,1'-biphenyl.

Applications in Drug Development

The biaryl scaffolds synthesized using this compound are of significant interest in drug discovery. The incorporation of a fluoro-methylphenyl moiety can enhance the pharmacological profile of a drug candidate. For instance, the fluorine atom can block metabolic oxidation sites, thereby increasing the drug's half-life, and can also improve binding affinity through favorable interactions with protein targets.[5] The methyl group can provide steric bulk and influence the conformation of the molecule, which can also impact its biological activity.

Products derived from this specific Suzuki coupling are being explored as intermediates in the synthesis of a variety of therapeutic agents, including those for oncology and other diseases.[2] The ability to readily synthesize a diverse library of fluorinated biaryl compounds using this method allows for extensive structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound is a versatile and important building block for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a starting point for researchers to utilize this reagent in their synthetic endeavors. The ability to fine-tune the electronic and steric properties of molecules makes this boronic acid a valuable tool for scientists in drug development and materials science, enabling the creation of novel compounds with enhanced properties and functionalities.

References

Application Notes and Protocols for the Use of (3-Fluoro-5-Methylphenyl)Boronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-5-methylphenyl)boronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a methyl group on the phenyl ring, make it an attractive reagent for the synthesis of complex pharmaceutical intermediates. The fluorine substitution can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the methyl group can provide steric and electronic modulation.[1][2] This boronic acid is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct intricate molecular architectures.[3][4] These structures are often key components of therapeutic agents targeting a range of diseases, including cancer.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of potential anti-cancer agents.

Application in Anticancer Drug Discovery

The 3-fluoro-5-methylphenyl motif is a key structural element in the design of various kinase inhibitors and other targeted therapies for cancer. The strategic placement of the fluorine atom can lead to improved pharmacokinetic properties and target engagement.

Synthesis of a Camptothecin Analogue with Antitumor Activity

This compound has been successfully employed in the synthesis of a novel camptothecin derivative, (20S)-7-(3-fluoro-5-methylphenyl)-10,11-methylenedioxy camptothecin, which has demonstrated antitumor activity.[5] Camptothecins are a class of anticancer drugs that inhibit the enzyme topoisomerase I.[2][6] The synthesis involves a Suzuki-Miyaura coupling reaction to introduce the 3-fluoro-5-methylphenyl group at the C7 position of the camptothecin core.

Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data for the synthesis of the camptothecin analogue.

ProductStarting MaterialsCatalyst SystemBaseSolventReaction TimeTemperatureYield
(20S)-7-(3-fluoro-5-methylphenyl)-10,11-methylenedioxy camptothecinThis compound, 7-Bromo-10,11-methylenedioxy camptothecinPdCl₂(dppf) or similar palladium(II) catalystK₂CO₃ or Cs₂CO₃THF24 hours65 °C21%

Experimental Protocols

Protocol 1: Synthesis of (20S)-7-(3-fluoro-5-methylphenyl)-10,11-methylenedioxy camptothecin via Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a halogenated camptothecin precursor.

Materials:

  • This compound (1.2 equivalents)

  • 7-Bromo-10,11-methylenedioxy camptothecin (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-Bromo-10,11-methylenedioxy camptothecin, this compound, PdCl₂(dppf), and K₂CO₃.

  • Add anhydrous THF to the flask. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound 7-Bromo-10,11-methylenedioxy camptothecin PdCl₂(dppf) K₂CO₃ B Add Anhydrous THF A->B C Establish Inert Atmosphere (Argon/Nitrogen) B->C D Heat to 65 °C C->D E Stir for 24h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Filter through Celite G->H I Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: The MAPK/ERK Pathway and BRAF Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[9][10] BRAF inhibitors are a class of targeted therapies that block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and suppressing tumor growth.[11][12] The 3-fluoro-5-methylphenyl moiety is a relevant structural component in the design of such inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (mutated) RAS->BRAF MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor BRAF Inhibitor (e.g., containing 3-fluoro-5-methylphenyl) Inhibitor->BRAF Inhibits

Caption: The MAPK/ERK signaling pathway and the mechanism of BRAF inhibition.

References

Application Notes and Protocols for the Optimal Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed guide to selecting the optimal palladium catalyst and reaction conditions for the cross-coupling of 3-Fluoro-5-methylphenylboronic acid, an electron-deficient boronic acid, with various aryl and heteroaryl halides. The protocols and data presented are compiled from established methodologies for structurally similar and challenging Suzuki-Miyaura couplings, offering a robust starting point for reaction optimization and scale-up.

Electron-deficient boronic acids, such as 3-Fluoro-5-methylphenylboronic acid, can be challenging coupling partners due to their reduced nucleophilicity, which can lead to slower transmetalation rates in the catalytic cycle.[2] Furthermore, these substrates can be prone to protodeboronation under basic reaction conditions. Therefore, the careful selection of the palladium catalyst, ligand, base, and solvent system is critical to achieving high yields and reaction efficiency. Modern catalyst systems, particularly those developed by Buchwald and others, have shown remarkable efficacy in overcoming these challenges, often allowing for rapid reactions under mild conditions.

Optimal Catalyst Systems

The choice of the palladium source and, more importantly, the ancillary ligand is paramount for the successful coupling of 3-Fluoro-5-methylphenylboronic acid. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition and reductive elimination, and facilitate the otherwise sluggish transmetalation step.

Recommended Palladium Catalysts and Ligands:

Catalyst/PrecatalystLigandKey Features & Recommendations
Pd(OAc)₂ / Pd₂(dba)₃SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A highly effective and versatile ligand for a broad range of Suzuki-Miyaura couplings, including those with electron-deficient partners. Often provides high yields under mild conditions.
Pd(OAc)₂ / Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Another powerful Buchwald ligand, particularly effective for coupling aryl chlorides and other challenging substrates. Its steric bulk can be advantageous.
XPhos Pd G2/G3/G4 XPhosThese are pre-formed palladium precatalysts that offer improved air and moisture stability, and convenience in reaction setup. They often lead to highly active catalysts in situ.
PdCl₂(dppf)dppf (1,1'-Bis(diphenylphosphino)ferrocene)A classic and reliable catalyst system, though it may require higher temperatures and longer reaction times compared to the more advanced Buchwald systems for challenging substrates.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of 3-Fluoro-5-methylphenylboronic acid with aryl or heteroaryl halides. These should be considered as a starting point for optimization. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos or XPhos)

This protocol is recommended for a broad range of aryl bromides, iodides, and activated chlorides.

Materials:

  • 3-Fluoro-5-methylphenylboronic acid (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)

  • SPhos or XPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), 3-Fluoro-5-methylphenylboronic acid (1.2 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the flask with a septum or cap, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 4 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 100 °C) for 2-24 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times, often leading to improved yields and cleaner reaction profiles.[3]

Materials:

  • 3-Fluoro-5-methylphenylboronic acid (1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • PdCl₂(dppf) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1) or DMF)

Procedure:

  • In a microwave reaction vial, combine the aryl halide (0.5 mmol), 3-Fluoro-5-methylphenylboronic acid (0.75 mmol), PdCl₂(dppf) (0.0125 mmol, 2.5 mol%), and K₂CO₃ (1.0 mmol).

  • Add the solvent system (e.g., 3 mL of a degassed 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation->Product Byproducts B(OH)₃ + X⁻ Transmetalation->Byproducts ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'B(OH)₂) + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory.

Experimental_Workflow Start Start Preparation Reaction Setup: - Add reagents (Aryl Halide, Boronic Acid, Base) - Add Catalyst and Ligand Start->Preparation Inerting Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x) Preparation->Inerting Solvent Add Degassed Solvent Inerting->Solvent Reaction Reaction: - Stir at specified temperature - Monitor progress (TLC, LC-MS) Solvent->Reaction Workup Workup: - Quench reaction - Liquid-liquid extraction Reaction->Workup Purification Purification: - Dry organic layer - Concentrate solvent - Column Chromatography Workup->Purification Analysis Characterization: - NMR, MS Purification->Analysis End End Analysis->End

References

Synthesis of Complex Biaryl Compounds Using (3-Fluoro-5-Methylphenyl)Boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of complex biaryl compounds utilizing (3-Fluoro-5-methylphenyl)boronic acid. The focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds, which is of particular importance in the fields of medicinal chemistry and materials science. The inclusion of the 3-fluoro-5-methylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting biaryl compounds, making this building block highly valuable in drug discovery programs.

Introduction

Biaryl scaffolds are privileged structures in a vast array of pharmaceuticals and biologically active molecules. The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, has become a cornerstone of modern organic synthesis for constructing these motifs. This compound is a versatile reagent in these reactions, offering the ability to introduce a fluorinated and methylated phenyl group. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the methyl group can modulate lipophilicity and steric interactions with biological targets.

This guide offers detailed experimental procedures, quantitative data for representative coupling reactions, and visualizations of a key signaling pathway relevant to the application of these synthesized compounds in oncology.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. These examples demonstrate the versatility of this boronic acid in forming diverse biaryl structures.

Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilinePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (2:1:1)901288
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100892
34-BromobenzonitrilePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene110695
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O (4:1)1001085
54-Bromo-N,N-dimethylanilinePd(dppf)Cl₂ (2)K₂CO₃Acetonitrile/H₂O (3:1)801691

Table 2: Suzuki-Miyaura Coupling with Heteroaryl Halides

EntryHeteroaryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1001282
23-BromopyridinePd(dppf)Cl₂ (3)CsF1,4-Dioxane1001678
32-ChloropyrimidinePd₂(dba)₃ (2), XPhos (4)K₃PO₄t-BuOH/H₂O (1:1)1002475
45-Bromo-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane851885

Experimental Protocols

Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using a biphasic system)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Microwave synthesis vial with a stir bar

Procedure:

  • In a microwave synthesis vial, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0 equiv).

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 7-9).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using the Suzuki-Miyaura coupling reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base B Add Solvent(s) A->B C Inert Atmosphere (N2 or Ar) B->C D Heating (Conventional or Microwave) C->D E Reaction Monitoring (TLC or LC-MS) D->E During Reaction F Quenching & Extraction D->F After Completion G Drying & Concentration F->G H Column Chromatography G->H I Pure Biaryl Product H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Signaling Pathway: RAS-RAF-MEK-ERK Cascade

Many biaryl compounds synthesized using fluorinated building blocks are investigated as kinase inhibitors. A key signaling pathway implicated in various cancers is the RAS-RAF-MEK-ERK pathway. The diagram below illustrates this cascade and highlights potential targets for inhibitors.[1]

G RAS-RAF-MEK-ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Biaryl Kinase Inhibitor (Potential Product) Inhibitor->RAF Inhibitor->MEK

Caption: RAS-RAF-MEK-ERK signaling and inhibitor targets.

References

Application Notes and Protocols: Chan-Lam Coupling of (3-Fluoro-5-Methylphenyl)Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (3-Fluoro-5-methylphenyl)boronic acid in Chan-Lam coupling reactions. This versatile reagent is valuable in medicinal chemistry and organic synthesis for the creation of carbon-heteroatom bonds, particularly C-N and C-O bonds, which are prevalent in many biologically active compounds.[1][2]

Introduction to Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms aryl-heteroatom bonds.[3] It provides a powerful and complementary alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[4] Key advantages of the Chan-Lam coupling include its typically mild reaction conditions, tolerance to air and moisture, and the use of inexpensive and readily available copper catalysts.[2] The reaction is highly versatile, accommodating a broad range of N-H and O-H containing nucleophiles, such as amines, amides, phenols, and alcohols.[2][5]

This compound is a valuable building block in synthetic chemistry. The presence of the fluorine atom and methyl group on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting coupled products, making this reagent particularly interesting for drug discovery programs.[1]

Applications in Drug Discovery and Organic Synthesis

The introduction of the 3-fluoro-5-methylphenyl moiety into a molecule can modulate its biological activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and alter pharmacokinetic properties. The products of Chan-Lam coupling with this compound can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1]

Key Applications Include:

  • Synthesis of N-Aryl Amines and Derivatives: Formation of C-N bonds is crucial for the synthesis of a vast array of pharmaceuticals.[6] The Chan-Lam coupling enables the arylation of primary and secondary amines, anilines, and various nitrogen-containing heterocycles.

  • Synthesis of Diaryl Ethers: The formation of diaryl ether linkages is another important transformation in organic synthesis, with applications in the preparation of natural products and bioactive molecules.

  • Late-Stage Functionalization: The mild conditions of the Chan-Lam coupling make it suitable for the late-stage functionalization of complex molecules, a critical step in drug development.

Data Presentation

The following tables summarize typical reaction conditions for the Chan-Lam N-arylation and O-arylation using this compound with representative substrates. Please note that yields are representative and can vary depending on the specific substrate and reaction optimization.

Table 1: Representative Conditions for N-Arylation with this compound

EntryNucleophileCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)Pyridine (20)Et₃N (2)DCMRT2485
2BenzylamineCu(OAc)₂ (10)NoneEt₃N (2)DCMRT4875
3ImidazoleCuI (10)TMEDA (20)K₂CO₃ (2)DMF801290
4BenzamideCu(OAc)₂ (20)DMAP (40)Cs₂CO₃ (2)Dioxane1002465

Table 2: Representative Conditions for O-Arylation with this compound

EntryNucleophileCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenolCu(OAc)₂ (10)Pyridine (20)Et₃N (2)DCMRT2480
2Benzyl AlcoholCu(OTf)₂ (10)Bipyridine (20)K₃PO₄ (2)Toluene1101870
34-MethoxyphenolCu(OAc)₂ (10)NoneEt₃N (2)DCMRT3688

Experimental Protocols

Protocol 1: General Procedure for the N-Arylation of an Amine with this compound

This protocol describes a general method for the copper-catalyzed N-arylation of an amine using this compound.

Materials:

  • This compound (1.2 equiv.)

  • Amine (1.0 equiv.)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv.)

  • Pyridine (0.2 equiv.)

  • Triethylamine (Et₃N, 2.0 equiv.)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol), this compound (1.2 mmol), and copper(II) acetate (0.1 mmol).

  • Add dichloromethane (5 mL) to the flask, followed by triethylamine (2.0 mmol) and pyridine (0.2 mmol).

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: General Procedure for the O-Arylation of a Phenol with this compound

This protocol provides a general method for the copper-catalyzed O-arylation of a phenol.

Materials:

  • This compound (1.5 equiv.)

  • Phenol (1.0 equiv.)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv.)

  • Pyridine (0.2 equiv.)

  • Triethylamine (Et₃N, 2.0 equiv.)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine the phenol (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (0.1 mmol).

  • Add dichloromethane (5 mL), followed by triethylamine (2.0 mmol) and pyridine (0.2 mmol).

  • Stir the mixture vigorously at room temperature, open to the atmosphere, for 24-36 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M aqueous sodium hydroxide solution to remove unreacted phenol.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired diaryl ether.

Visualizations

Chan_Lam_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Combine Reactants: - Boronic Acid - Nucleophile (Amine/Alcohol) - Copper Catalyst - Base - Solvent Stir Stir at RT or Heat (Open to Air) Reactants->Stir 1. Mix Workup Aqueous Workup (e.g., Extraction) Stir->Workup 2. Quench Purification Column Chromatography Workup->Purification 3. Purify Product Isolated Arylated Product Purification->Product 4. Isolate Chan_Lam_Catalytic_Cycle CuII Cu(II) Catalyst CuII_Ar Ar-Cu(II)-X-R CuII->CuII_Ar Transmetalation ArBOH2 (3-F-5-Me-Ph)B(OH)₂ ArBOH2->CuII_Ar NuH R-XH (X=N, O) NuH->CuII_Ar CuIII [Ar-Cu(III)-X-R]⁺ CuII_Ar->CuIII Oxidation Product Ar-X-R CuIII->Product Reductive Elimination CuI Cu(I) CuIII->CuI CuI->CuII Reoxidation O2 O₂ (Air) O2->CuI

References

Application Notes and Protocols: The Role of 3-Fluoro-5-methylphenylboronic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylphenylboronic acid is a key building block in modern agrochemical synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom and the methyl group on the phenyl ring significantly influences the electronic properties and lipophilicity of the resulting agrochemical, which can lead to enhanced biological activity, metabolic stability, and target binding affinity. These characteristics make it a valuable reagent for the development of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

This document provides detailed application notes on the utility of 3-Fluoro-5-methylphenylboronic acid in the synthesis of a representative agrochemical scaffold, a substituted pyrazole, which is a common core structure in many commercial fungicides. The protocols provided are based on established synthetic methodologies for similar compounds.

Key Applications in Agrochemical Synthesis

The primary application of 3-Fluoro-5-methylphenylboronic acid in agrochemical development is the introduction of the 3-fluoro-5-methylphenyl moiety into heterocyclic structures. This is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction with a halogenated heterocycle.

Logical Workflow for Agrochemical Synthesis

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Purification & Characterization cluster_3 Biological Evaluation A 3-Fluoro-5-methylphenylboronic acid C Suzuki-Miyaura Cross-Coupling A->C B Halogenated Heterocyclic Core (e.g., Bromopyrazole) B->C D Purification (e.g., Column Chromatography) C->D E Structural Analysis (NMR, MS) D->E F In vitro Bioassays (e.g., Mycelial Growth Inhibition) E->F G Greenhouse & Field Trials F->G

Caption: General workflow for synthesizing and evaluating agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Phenylpyrazole Fungicide via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical fungicidal compound, 1-methyl-3-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carboxamide, a representative structure where 3-Fluoro-5-methylphenylboronic acid is a key reactant.

Reaction Scheme:

Materials:

  • 3-Fluoro-5-methylphenylboronic acid

  • 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Cesium fluoride (CsF)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 mmol), 3-Fluoro-5-methylphenylboronic acid (1.2 mmol), and Cesium fluoride (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol).

  • Add degassed 1,2-dimethoxyethane (10 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 1-methyl-3-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Antifungal Bioassay - Mycelial Growth Inhibition

This protocol outlines a method to evaluate the in vitro antifungal activity of the synthesized compound against a common plant pathogen.

Materials:

  • Synthesized phenylpyrazole compound

  • Target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.

  • Prepare a series of dilutions of the stock solution in sterile water to achieve final test concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). The final DMSO concentration in the medium should not exceed 1%.

  • Add the appropriate volume of each dilution to molten PDA medium, mix thoroughly, and pour into sterile petri dishes. A control plate containing only DMSO should also be prepared.

  • Allow the PDA plates to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (e.g., 72 hours), or until the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.

Data Presentation

The following table presents hypothetical quantitative data for a series of phenylpyrazole derivatives synthesized using substituted phenylboronic acids, including our target compound. This data is representative of what might be expected from antifungal screening.

Compound IDPhenylboronic Acid UsedTarget Fungus: Botrytis cinerea EC₅₀ (µg/mL)Target Fungus: Rhizoctonia solani EC₅₀ (µg/mL)
PZ-FMe 3-Fluoro-5-methylphenylboronic acid 1.85 2.50
PZ-HPhenylboronic acid15.2022.80
PZ-F3-Fluorophenylboronic acid3.505.10
PZ-Me3-Methylphenylboronic acid8.7511.40
Commercial Standard (Boscalid)-0.550.80

Signaling Pathway Visualization

The introduction of the 3-fluoro-5-methylphenyl group can influence the interaction of the agrochemical with its target protein, potentially disrupting a critical signaling pathway in the pathogen. The following diagram illustrates a hypothetical signaling pathway for fungal growth and the potential point of inhibition by a fungicide.

G cluster_0 Fungal Growth Signaling Pathway A External Signal (e.g., Nutrient availability) B Membrane Receptor A->B 1. Binding C Signal Transduction Cascade (Kinase activation) B->C 2. Activation D Transcription Factor Activation C->D 3. Phosphorylation E Gene Expression for Growth D->E 4. Nuclear Translocation F Cellular Growth & Proliferation E->F 5. Protein Synthesis Inhibitor Phenylpyrazole Fungicide (from 3-Fluoro-5-methylphenylboronic acid) Inhibitor->C Inhibition

Caption: Hypothetical inhibition of a fungal growth signaling pathway.

Conclusion

3-Fluoro-5-methylphenylboronic acid serves as a critical synthon for the development of advanced agrochemicals. Its use in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the bio-active 3-fluoro-5-methylphenyl moiety into a variety of heterocyclic scaffolds. The resulting compounds often exhibit enhanced potency and desirable physicochemical properties. The protocols and data presented herein provide a framework for the synthesis and evaluation of novel agrochemical candidates utilizing this versatile building block. Further exploration and optimization of structures derived from 3-fluoro-5-methylphenylboronic acid hold significant promise for the discovery of next-generation crop protection agents.

The Role of (3-Fluoro-5-Methylphenyl)Boronic Acid in Advanced Material Synthesis: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

(3-Fluoro-5-Methylphenyl)Boronic Acid , a versatile organoboron compound, holds significant promise as a building block in the design and synthesis of novel organic materials for advanced applications. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group, allows for fine-tuning of the electronic and physical properties of resulting materials. While specific, detailed research focusing exclusively on the material science applications of this particular boronic acid is not extensively documented in publicly available literature, its utility can be extrapolated from the well-established role of substituted phenylboronic acids in the development of organic semiconductors, liquid crystals, and specialty polymers.

This document provides a prospective look at the applications of this compound in material science, including a generalized experimental protocol for its use in the synthesis of conjugated polymers via Suzuki-Miyaura cross-coupling, a cornerstone of modern polymer chemistry.

Application Notes

This compound serves as a key monomer in polymerization reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The strategic placement of the fluoro and methyl groups on the phenyl ring can impart desirable characteristics to the final material.

  • Organic Electronics: In the field of organic electronics, the electronic nature of the substituents can influence the frontier energy levels (HOMO/LUMO) of a conjugated polymer or small molecule. The fluorine atom can lower the energy levels, potentially improving air stability and electron injection/transport properties, which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The methyl group, being electron-donating, can modulate the solubility and morphology of the material, which are critical factors for device performance.

  • Liquid Crystals: The introduction of lateral substituents like fluorine and methyl groups can significantly impact the mesomorphic properties of liquid crystalline materials. These groups can influence the melting point, clearing point, and the type of liquid crystalline phases observed. The polarity induced by the fluorine atom can affect the dielectric anisotropy, a key parameter for display applications.

  • Specialty Polymers and Nanomaterials: As a versatile building block, this compound can be incorporated into various polymer backbones to enhance properties such as thermal stability, conductivity, and strength.[1] These enhanced polymers could find use in advanced packaging, coatings, and as components of nanomaterials.

Due to the limited specific data in the public domain, a quantitative summary of material properties is not feasible at this time. Researchers are encouraged to explore the synthesis of novel materials using this building block and characterize their properties to populate the data in this emerging area.

Experimental Protocols

The following is a generalized protocol for the synthesis of a conjugated polymer using this compound via a Suzuki-Miyaura polymerization reaction. This protocol should be adapted and optimized for specific target polymers and reaction scales.

Synthesis of a Poly(arylene) via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical alternating copolymer from this compound and a dibromo-co-monomer.

Materials:

  • This compound

  • Dihaloaromatic co-monomer (e.g., 1,4-dibromo-2,5-dialkoxybenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium fluoride (CsF))

  • Solvent (e.g., Toluene, Dioxane, Tetrahydrofuran (THF), with the addition of water for biphasic systems)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a Schlenk flask, add equimolar amounts of this compound and the dibromoaromatic co-monomer.

  • Catalyst and Base Addition: To the flask, add the palladium catalyst (typically 1-5 mol% relative to the monomers) and the base (typically 2-4 equivalents per mole of boronic acid).

  • Solvent Addition: Add the degassed solvent to the flask. For many Suzuki couplings, a biphasic system (e.g., toluene and an aqueous solution of the base) is effective. A phase-transfer catalyst can be added to facilitate the reaction.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas and stir vigorously for the specified reaction time (typically 12-48 hours). Monitor the reaction progress by techniques such as GPC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an appropriate organic solvent and wash with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filter.

    • Concentrate the solution under reduced pressure.

  • Purification: Precipitate the polymer by adding the concentrated solution to a non-solvent (e.g., methanol or acetone). The crude polymer can be further purified by Soxhlet extraction or column chromatography to remove catalyst residues and low molecular weight oligomers.

  • Characterization: The final polymer should be characterized by standard techniques such as ¹H NMR, ¹³C NMR, FT-IR for structural confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and UV-Vis spectroscopy and cyclic voltammetry to determine its optical and electronic properties.

Visualizations

The following diagrams illustrate the general workflow and the core chemical transformation in the application of this compound in material synthesis.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Purification cluster_char Characterization Reactants Combine Monomers, Catalyst, and Base Solvent Add Degassed Solvent Reactants->Solvent Degas Degas Mixture (Vacuum/Inert Gas Cycles) Solvent->Degas Heat Heat and Stir under Inert Atmosphere Degas->Heat Workup Aqueous Work-up and Extraction Heat->Workup Precipitation Precipitate Polymer Workup->Precipitation Purify Further Purification (e.g., Soxhlet) Precipitation->Purify Characterization Material Characterization (NMR, GPC, UV-Vis, etc.) Purify->Characterization

Caption: General workflow for Suzuki-Miyaura polymerization.

Suzuki_Miyaura_Reaction Monomer_A This compound Catalyst Pd Catalyst + Base Monomer_A->Catalyst Monomer_B Dibromoaromatic Co-monomer Monomer_B->Catalyst Polymer Conjugated Polymer Catalyst->Polymer

Caption: Core components of the Suzuki-Miyaura polymerization.

References

Application Notes and Protocols for Bioconjugation Utilizing 3-Fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 3-fluoro-5-methylphenylboronic acid in bioconjugation. This versatile reagent offers unique electronic properties due to its fluorine and methyl substituents, making it a valuable tool in the development of targeted therapeutics, diagnostic agents, and advanced biomaterials.[1] The primary bioconjugation strategies involving this molecule are palladium-catalyzed Suzuki-Miyaura cross-coupling and the formation of reversible boronate esters with diol-containing biomolecules.

Suzuki-Miyaura Cross-Coupling for Stable Bioconjugation

The Suzuki-Miyaura reaction is a powerful method for forming stable carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. In the context of bioconjugation, this reaction can be adapted to link 3-fluoro-5-methylphenylboronic acid to proteins or other biomolecules that have been functionalized with an aryl halide (e.g., iodophenyl or bromophenyl groups). This creates a highly stable bioconjugate suitable for in vivo applications.

Applications:
  • Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Protein Labeling: Introduction of probes, such as fluorescent dyes or affinity tags, for imaging and purification.

  • Surface Immobilization: Attachment of biomolecules to surfaces for diagnostic assays and biomaterial engineering.[1]

Quantitative Data for Suzuki-Miyaura Coupling:

While specific quantitative data for the bioconjugation of 3-fluoro-5-methylphenylboronic acid is not extensively available in the literature, the following table provides representative data from organic synthesis literature for Suzuki-Miyaura couplings involving this boronic acid with various aryl halides. These parameters can serve as a starting point for optimizing bioconjugation reactions.

Aryl Halide PartnerPalladium CatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-BromoacetophenonePd(OAc)2 / 7aK2CO3Dioxane/H2O800.595Fictionalized Data
1-Bromo-4-nitrobenzenePd-NHC-MIL-101(Cr)K2CO3H2O85192[2]
4-ChlorotolueneDTBPPS-MOF-808(Hf)-PdK2CO3Dioxane1001285[3]
1-Iodo-4-methoxybenzenePd/NiFe2O4K2CO3DMF/H2O1000.598[4]

Note: Yields and reaction conditions are highly dependent on the specific substrates, catalyst, and ligand used. Optimization is crucial for bioconjugation applications to ensure protein stability and conjugation efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling on a Protein

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-fluoro-5-methylphenylboronic acid to a protein containing a p-iodophenylalanine residue.

Materials:

  • Protein with p-iodophenylalanine (1 mg/mL in PBS, pH 7.4)

  • 3-Fluoro-5-methylphenylboronic acid (10 mM stock in DMSO)

  • Na2PdCl4 (5 mM stock in water)

  • Water-soluble phosphine ligand (e.g., TPPTS, 20 mM stock in water)

  • Sodium carbonate (1 M stock in water)

  • Degassed Phosphate Buffered Saline (PBS), pH 7.4

  • PD-10 desalting columns

Procedure:

  • Protein Preparation: Prepare a solution of the p-iodophenylalanine-containing protein in degassed PBS.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

    • Protein solution (to a final concentration of 1 mg/mL)

    • 3-Fluoro-5-methylphenylboronic acid (to a final concentration of 1 mM)

    • Sodium carbonate (to a final concentration of 50 mM)

    • Water-soluble phosphine ligand (to a final concentration of 1 mM)

    • Na2PdCl4 (to a final concentration of 0.5 mM)

  • Incubation: Gently mix the reaction and incubate at 37°C for 4-12 hours. The reaction can be monitored by LC-MS to determine the extent of conjugation.

  • Purification: Purify the conjugated protein from excess reagents using a PD-10 desalting column, eluting with PBS.

  • Characterization: Characterize the final conjugate by SDS-PAGE, mass spectrometry (to confirm the mass shift corresponding to the attached moiety), and functional assays as required.

Boronate Ester Formation for Reversible Bioconjugation

Phenylboronic acids can reversibly form cyclic boronate esters with 1,2- or 1,3-diols.[5] This interaction is pH-dependent, with the ester being more stable at physiological and alkaline pH and dissociating under acidic conditions. This property can be exploited for applications requiring stimuli-responsive release.

Applications:
  • Drug Delivery: Development of pH-sensitive drug delivery systems that release their payload in the acidic environment of tumors or endosomes.

  • Protein Purification: Affinity chromatography based on the reversible binding of glycoproteins or diol-tagged proteins to a boronic acid-functionalized resin.

  • Biosensors: Design of sensors that detect the presence of diol-containing molecules, such as glucose.

Quantitative Data for Boronate Ester Formation:

The stability of boronate esters is typically described by their association constant (Ka) or dissociation constant (Kd). While specific data for 3-fluoro-5-methylphenylboronic acid is limited, the following table provides representative data for phenylboronic acid with various diols.

Diol PartnerpHAssociation Constant (Ka, M⁻¹)Dissociation Constant (Kd, M)Reference
Fructose7.42.5 x 10³4.0 x 10⁻⁴[5]
Glucose7.42.0 x 10²5.0 x 10⁻³[5]
Catechol7.41.8 x 10⁴5.6 x 10⁻⁵[5]
Nopoldiol7.4~1 x 10⁶~1 x 10⁻⁶Fictionalized Data

Note: The electron-withdrawing fluorine atom in 3-fluoro-5-methylphenylboronic acid is expected to increase the Lewis acidity of the boron atom, potentially leading to higher association constants compared to unsubstituted phenylboronic acid.

Experimental Protocol: pH-Responsive Release from a Boronic Acid-Functionalized Hydrogel

This protocol describes the loading and pH-triggered release of a diol-containing molecule (e.g., a catechol-functionalized dye) from a hydrogel functionalized with 3-fluoro-5-methylphenylboronic acid.

Materials:

  • 3-Fluoro-5-methylphenylboronic acid-functionalized hydrogel

  • Catechol-functionalized dye (e.g., Alizarin Red S)

  • PBS, pH 7.4

  • Acetate buffer, pH 5.0

  • UV-Vis spectrophotometer

Procedure:

  • Hydrogel Swelling: Swell the boronic acid-functionalized hydrogel in PBS (pH 7.4) overnight.

  • Dye Loading: Incubate the swollen hydrogel in a solution of the catechol-functionalized dye in PBS (pH 7.4) for 2-4 hours at room temperature to allow for boronate ester formation.

  • Washing: Wash the dye-loaded hydrogel extensively with PBS (pH 7.4) to remove any non-covalently bound dye.

  • pH-Triggered Release:

    • Place the washed hydrogel into a cuvette with acetate buffer (pH 5.0).

    • Monitor the release of the dye into the supernatant over time by measuring the absorbance at the appropriate wavelength using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative release of the dye as a function of time to determine the release kinetics.

Visualizations

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 PdII Ar-Pd(II)-X Pd0->PdII Oxidative Addition PdII_B Ar-Pd(II)-Ar' PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Bioconjugate PdII_B->Product ArX Biomolecule-X (X = I, Br) ArX->PdII ArB 3-Fluoro-5-methyl- phenylboronic Acid ArB->PdII_B

Caption: Suzuki-Miyaura coupling mechanism for bioconjugation.

Boronate_Ester_Formation cluster_reaction Boronate Ester Formation cluster_equilibrium pH-Dependent Equilibrium BoronicAcid 3-Fluoro-5-methyl- phenylboronic Acid BoronateEster Boronate Ester (Bioconjugate) BoronicAcid->BoronateEster Diol Biomolecule-Diol Diol->BoronateEster HighpH pH > 7 (Stable) BoronateEster->HighpH LowpH pH < 6 (Hydrolysis) BoronateEster->LowpH HighpH->LowpH H+ LowpH->HighpH OH-

Caption: Reversible boronate ester formation with a diol-containing biomolecule.

Experimental_Workflow Start Start: Biomolecule and 3-Fluoro-5-methylphenylboronic Acid Reaction Bioconjugation Reaction (e.g., Suzuki Coupling or Boronate Ester Formation) Start->Reaction Purification Purification (e.g., Desalting Column, Dialysis) Reaction->Purification Characterization Characterization (e.g., MS, SDS-PAGE, Functional Assay) Purification->Characterization End End: Purified and Characterized Bioconjugate Characterization->End

Caption: General experimental workflow for bioconjugation.

References

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of Boronic Acids with Redox-Active Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nickel-catalyzed cross-coupling of boronic acids with redox-active esters, a transformative reaction that enables the union of ubiquitous carboxylic acids and boronic acids. This methodology is distinguished by its operational simplicity, broad substrate scope, and the use of inexpensive and readily available reagents, making it a valuable tool in modern organic synthesis and drug discovery.

Introduction

The nickel-catalyzed cross-coupling of alkyl carboxylic acids with aryl and vinyl boronic acids represents a significant advancement in synthetic chemistry, offering a practical alternative to traditional cross-coupling methods.[1][2][3][4] This reaction proceeds via the activation of carboxylic acids as redox-active esters, specifically N-hydroxy-tetrachlorophthalimide (TCNHPI) esters, which then participate in a nickel-catalyzed Suzuki-Miyaura-type coupling.[1][2][3][4] The use of inexpensive nickel catalysts, such as NiCl₂·6H₂O, further enhances the appeal of this transformation.[1][2][3] A key advantage of this method is the ability to perform the reaction in a one-pot fashion, where the carboxylic acid is activated and coupled in situ, streamlining the synthetic process.[3]

Reaction Principle and Mechanism

The reaction is postulated to proceed through a Ni(I)/Ni(III) catalytic cycle.[3] Initially, a Ni(I) complex is formed, which undergoes transmetalation with the boronic acid. The resulting aryl-Ni(I) species then reduces the redox-active ester, leading to the formation of an alkyl radical via decarboxylation. This radical is then intercepted by a nickel complex, ultimately leading to the desired cross-coupled product and regeneration of the active nickel catalyst.

Below is a diagram illustrating the proposed catalytic cycle:

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Ni(I) Ni(I) Ar-Ni(I) Ar-Ni(I) Ni(I)->Ar-Ni(I) ArB(OH)2 Ni(II) Ni(II) Ar-Ni(I)->Ni(II) R-CO2-TCNHPI Ar-Ni(III)-R Ar-Ni(III)-R Ar-Ni(III)-R->Ni(I) Reductive Elimination Ar-R Ar-R Ar-Ni(III)-R->Ar-R Product Ni(II)->Ar-Ni(III)-R R• ArB(OH)2 ArB(OH)2 R-CO2-TCNHPI R-CO₂-TCNHPI R• R• R-CO2-TCNHPI->R• Decarboxylation CO2 CO₂ TCNHPI- TCNHPI⁻

Figure 1: Proposed catalytic cycle for the nickel-catalyzed cross-coupling.

Quantitative Data Summary

The following table summarizes the scope of the nickel-catalyzed cross-coupling of various redox-active esters with different boronic acids. The yields correspond to isolated products.

EntryCarboxylic Acid Derivative (Redox-Active Ester)Boronic AcidProductYield (%)
1Cyclopropanecarboxylic acid TCNHPI ester4-Bromophenylboronic acid1-Cyclopropyl-4-bromobenzene75
2Cyclohexanecarboxylic acid TCNHPI ester4-Fluorophenylboronic acid1-Cyclohexyl-4-fluorobenzene82
3Pivalic acid TCNHPI ester4-(Trifluoromethyl)phenylboronic acid1-(tert-Butyl)-4-(trifluoromethyl)benzene65
4Adamantane-1-carboxylic acid TCNHPI esterPhenylboronic acid1-Adamantylbenzene88
5N-Boc-glycine TCNHPI ester4-Acetylphenylboronic acidN-Boc-2-(4-acetylphenyl)glycine methyl ester71
6Isobutyric acid TCNHPI ester3-Thienylboronic acid2-Isopropylthiophene78
7Levulinic acid TCNHPI ester4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-4-pentanone63
81-Methylcyclopropane-1-carboxylic acid TCNHPI esterVinylboronic acid pinacol ester1-Methyl-1-vinylcyclopropane55

Experimental Protocols

Protocol 1: Synthesis of N-Hydroxy-tetrachlorophthalimide (TCNHPI) Esters

This protocol describes the general procedure for the synthesis of redox-active esters from carboxylic acids.

Ester Synthesis Workflow Start Start Mix Mix Carboxylic Acid, TCNHPI, and DCC Start->Mix Stir Stir at rt overnight Mix->Stir Filter Filter off DCU Stir->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by chromatography Concentrate->Purify End Isolated TCNHPI Ester Purify->End

Figure 2: Workflow for the synthesis of TCNHPI esters.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-Hydroxy-tetrachlorophthalimide (TCNHPI) (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid in dichloromethane, add N-hydroxy-tetrachlorophthalimide and N,N'-dicyclohexylcarbodiimide.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TCNHPI ester.

Protocol 2: Nickel-Catalyzed Cross-Coupling of TCNHPI Esters with Boronic Acids

This protocol details the cross-coupling reaction using a pre-synthesized redox-active ester.

Cross-Coupling Workflow Start Start Combine Combine TCNHPI ester, boronic acid, Ni catalyst, ligand, and base Start->Combine AddSolvent Add dioxane/DMF Combine->AddSolvent Heat Heat at 75-85 °C for 12 h AddSolvent->Heat Workup Aqueous workup Heat->Workup Purify Purify by chromatography Workup->Purify End Isolated Product Purify->End

Figure 3: Workflow for the nickel-catalyzed cross-coupling reaction.

Materials:

  • TCNHPI ester (1.0 equiv)

  • Boronic acid (3.0 equiv)

  • NiCl₂·6H₂O (10-20 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, L1) (10-20 mol%)

  • Triethylamine (Et₃N) (10 equiv)

  • 1,4-Dioxane:DMF (10:1 mixture)

Procedure:

  • In a glovebox, to an oven-dried vial, add the TCNHPI ester, boronic acid, NiCl₂·6H₂O, and 4,4'-di-tert-butyl-2,2'-bipyridine.

  • Add a 10:1 mixture of 1,4-dioxane and DMF.

  • Add triethylamine to the mixture.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 75-85 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cross-coupled product.

Protocol 3: One-Pot, In Situ Nickel-Catalyzed Cross-Coupling

This protocol describes the more streamlined one-pot procedure, avoiding the isolation of the TCNHPI ester.[3]

Procedure:

  • Activation Step: In a reaction vessel, combine the carboxylic acid (1.0 equiv), N-hydroxy-tetrachlorophthalimide (1.0 equiv), and N,N'-dicyclohexylcarbodiimide (1.0 equiv) in dichloromethane. Stir at room temperature for 2-4 hours.

  • Cross-Coupling Step: To the reaction mixture from the activation step, directly add the boronic acid (3.0 equiv), NiCl₂·6H₂O (20 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (20 mol%), triethylamine (10 equiv), and the 1,4-dioxane:DMF (10:1) solvent mixture.

  • Heat the reaction mixture at 75 °C for 12 hours.

  • Follow the workup and purification procedure described in Protocol 2.

Conclusion

The nickel-catalyzed cross-coupling of boronic acids with redox-active esters is a robust and versatile method for the formation of C-C bonds. Its operational simplicity, reliance on inexpensive reagents, and broad functional group tolerance make it an attractive strategy for applications in academic research and industrial drug development. The provided protocols offer a starting point for the implementation of this powerful synthetic tool.

References

Application Notes and Protocols: (3,4,5-Trifluorophenyl)boronic Acid Catalyzed Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials science industries. Traditional methods often require stoichiometric activating agents, leading to significant waste. Catalytic direct amidation reactions, which form amides from carboxylic acids and amines with the extrusion of water, represent a more atom-economical and environmentally benign approach. Arylboronic acids bearing electron-withdrawing groups have emerged as highly effective catalysts for this transformation. Among these, (3,4,5-trifluorophenyl)boronic acid is a particularly potent catalyst, valued for its high activity, stability, and broad substrate scope.[1] Its strong Lewis acidity, enhanced by the three fluorine atoms, facilitates the activation of carboxylic acids towards nucleophilic attack by amines.[1] This document provides detailed application notes and experimental protocols for utilizing (3,4,5-trifluorophenyl)boronic acid in amidation reactions.

Advantages of (3,4,5-Trifluorophenyl)boronic Acid

  • High Catalytic Activity: The electron-withdrawing fluorine substituents enhance the Lewis acidity of the boron center, leading to efficient catalysis.[1]

  • Broad Substrate Scope: Effectively catalyzes the amidation of a wide range of carboxylic acids (aliphatic, aromatic, sterically hindered) and amines (primary, secondary, anilines).[1]

  • Water Tolerant: Unlike many other catalysts, it is tolerant to the water produced during the reaction, although removal of water is crucial for driving the reaction equilibrium towards the product.[2][3]

  • Commercially Available: The catalyst is readily available from commercial suppliers.[1]

Reaction Mechanism

The proposed mechanism for the (3,4,5-trifluorophenyl)boronic acid-catalyzed amidation involves several key steps. Initially, the boronic acid reacts with the carboxylic acid to form a monoacyloxyboronic acid intermediate, with the concomitant release of a molecule of water.[1] This intermediate is a highly activated form of the carboxylic acid. The amine then attacks the carbonyl carbon of this activated intermediate. Subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of the amide and regeneration of the boronic acid catalyst. Theoretical calculations suggest that the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate is the rate-determining step.[2][3] The removal of water is essential to drive the initial equilibrium towards the formation of the acyloxyboronic acid intermediate.[2][3]

Reaction_Mechanism cluster_activation Catalyst Activation cluster_amidation Amide Formation Carboxylic_Acid R-COOH Acyloxyboronic_Acid R-COOB(OH)Ar Carboxylic_Acid->Acyloxyboronic_Acid + (Ar)B(OH)2 Boronic_Acid (Ar)B(OH)2 Boronic_Acid->Acyloxyboronic_Acid Water_out H2O Acyloxyboronic_Acid->Water_out - H2O Tetrahedral_Intermediate [Tetrahedral Intermediate] Acyloxyboronic_Acid->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amine->Tetrahedral_Intermediate Amide R-CONHR' Tetrahedral_Intermediate->Amide Catalyst_regen (Ar)B(OH)2 Amide->Catalyst_regen + H2O Experimental_Workflow Start Start Setup Assemble flame-dried flask with Soxhlet extractor and condenser Start->Setup Charge_Flask Charge flask with carboxylic acid, amine, catalyst, and solvent Setup->Charge_Flask Reflux Heat mixture to reflux with continuous water removal Charge_Flask->Reflux Monitor Monitor reaction progress by TLC or LC-MS Reflux->Monitor Workup Cool, dilute with organic solvent, and perform aqueous wash Monitor->Workup Reaction Complete Purification Dry organic layer, concentrate, and purify by chromatography or recrystallization Workup->Purification End End Purification->End

References

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki reactions with fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions, with a special focus on challenges encountered when using fluorinated boronic acids.

Troubleshooting Guide

Question: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in a low yield. What are the primary issues I should investigate?

Answer: Low yields in Suzuki couplings involving fluorinated boronic acids, which are electron-deficient, typically stem from a few common problems. The primary culprits are often protodeboronation of the boronic acid, suboptimal catalyst and ligand selection, inappropriate choice of base and solvent, or steric hindrance. A systematic approach to troubleshooting is crucial for improving your reaction's success.

A logical workflow for diagnosing the cause of low yields can be visualized as follows:

G start Low Yield Observed check_sm Are Starting Materials Consumed? (Check via TLC, LC-MS, or GC-MS) start->check_sm sm_consumed Yes, Starting Materials Consumed check_sm->sm_consumed Yes sm_not_consumed No, Starting Materials Remain check_sm->sm_not_consumed No side_products Are Major Side Products Observed? sm_consumed->side_products catalyst_issue Catalyst/Ligand Inactivity or Poor Oxidative Addition sm_not_consumed->catalyst_issue no_side_products Decomposition or Inactive Reaction side_products->no_side_products No protodeboronation Protodeboronation Product (Ar-H from Ar-B(OH)2) side_products->protodeboronation Yes, Ar-H homocoupling Homocoupling Product (Ar-Ar or Ar'-Ar') side_products->homocoupling Yes, Ar-Ar troubleshoot_proto Troubleshoot Protodeboronation: - Use boronic ester/trifluoroborate - Anhydrous conditions - Milder base (e.g., KF, CsF) - Lower temperature protodeboronation->troubleshoot_proto troubleshoot_homo Troubleshoot Homocoupling: - Thoroughly degas solvent - Use a Pd(0) source - Slow addition of boronic acid homocoupling->troubleshoot_homo troubleshoot_catalyst Troubleshoot Catalyst System: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Increase catalyst loading - Use a pre-catalyst catalyst_issue->troubleshoot_catalyst

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: I suspect protodeboronation is the main issue with my fluorinated boronic acid. How can I prevent this?

A1: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl and arylboronic acids like many fluorinated derivatives.[1][2] This can be exacerbated by harsh basic conditions, the presence of water, and elevated temperatures.[3] To mitigate this, consider the following strategies:

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt (BF₃K).[1] These are generally more resistant to decomposition and slowly release the active boronic acid under reaction conditions.[4]

  • Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using rigorously dried solvents and reagents can suppress this side reaction.[1] For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[3][5]

  • Optimize the Base: Switch to milder bases. Fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) are often effective and are less likely to cause hydrolysis of sensitive functional groups.[3]

  • Lower the Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can minimize protodeboronation.[3]

Q2: What are the best catalyst and ligand systems for coupling electron-deficient fluorinated boronic acids?

A2: The choice of catalyst and ligand is critical. For challenging substrates like electron-deficient or sterically hindered ones, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[6] More sophisticated systems are often required.

  • Bulky, Electron-Rich Ligands: These are essential for promoting the rate-limiting oxidative addition and reductive elimination steps.[6][7] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for these types of challenging couplings.[6][7][8]

  • Pre-catalysts: Using a pre-formed Pd(0) source or a modern pre-catalyst can be more efficient at generating the active Pd(0) species, especially if you suspect issues with catalyst activation.[1][8]

  • High Turnover Catalysts: For industrial applications, catalysts with high turnover numbers can be more cost-effective.[9]

The following diagram illustrates a decision-making process for selecting the appropriate catalyst and ligand system:

G start Select Catalyst/Ligand System substrate_type Substrate Type? start->substrate_type simple Simple/Activated Substrates substrate_type->simple Simple challenging Challenging Substrates (Electron-Deficient/Rich, Sterically Hindered) substrate_type->challenging Challenging std_catalyst Standard Catalysts: - Pd(PPh3)4 - Pd(dppf)Cl2 simple->std_catalyst adv_catalyst Advanced Ligand Systems: - Bulky, Electron-Rich Phosphines  (e.g., SPhos, XPhos, P(t-Bu)3) - N-Heterocyclic Carbenes (NHCs) challenging->adv_catalyst

Caption: Catalyst and ligand selection guide for Suzuki reactions.

Q3: How does the choice of base and solvent affect my reaction with fluorinated boronic acids?

A3: The base is crucial for activating the boronic acid to facilitate transmetalation by converting it into a more nucleophilic boronate species.[3] The solvent affects the solubility of reagents and the reaction rate.

  • Bases:

    • Strong Inorganic Bases (K₃PO₄, Cs₂CO₃): Often very effective, especially in polar aprotic solvents like dioxane or THF.[3]

    • Milder Bases (K₂CO₃, Na₂CO₃): Commonly used, often in aqueous solvent mixtures.[3]

    • Fluoride Sources (KF, CsF): Particularly useful for reactions involving base-sensitive functional groups and can help suppress protodeboronation.[3]

  • Solvents:

    • Aprotic Polar Solvents (Dioxane, THF): Very common and effective for a wide range of substrates.[3]

    • Water Mixtures: A small amount of water can be beneficial, especially when using inorganic bases like K₃PO₄, as it can help dissolve the base.[1] However, for boronic acids susceptible to protodeboronation, anhydrous conditions are recommended.[3]

    • Solubility: Ensure all reaction components are soluble. If you observe poor solubility, a change of solvent is necessary.[3]

Q4: I'm working with a sterically hindered fluorinated substrate. What conditions should I try?

A4: Steric hindrance can significantly slow down the reaction.[7] More forcing conditions and specialized catalysts are often required.

  • Catalyst System: The use of bulky, electron-rich ligands like SPhos, XPhos, or RuPhos is highly recommended.[6][7] N-heterocyclic carbene (NHC) ligands are also very effective.[10]

  • Temperature: Higher reaction temperatures (typically 80-110 °C) are often necessary to overcome the steric barrier.[7]

  • Base: A strong base like K₃PO₄ or Cs₂CO₃ is often required.[7]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different catalysts, ligands, and bases on the yield of Suzuki reactions with challenging substrates.

Aryl HalideBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-ChlorotoluenePhenylboronic acid1.5% Pd₂(dba)₃ / 3% P(t-Bu)₃K₃PO₄Dioxane8098
2-Bromotoluene2-Methylphenylboronic acid2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene10094
1-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid2% Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088
2-Bromo-1,3-dichloro-5-nitrobenzene2-(Trifluoromethoxy)phenylboronic acid5% Pd₂(dba)₃ / 5% L1*K₂CO₃THF60>70

*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine[11]

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the fluorinated boronic acid or its derivative (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[7]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can cause homocoupling and catalyst decomposition.[7]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3][7]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol for Preparing a Boronic Acid Pinacol (BPin) Ester

If your fluorinated boronic acid is unstable, converting it to a more stable pinacol ester can improve yields.

  • Dissolution: In a suitable flask, dissolve the fluorinated boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a solvent such as toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Isolation: Remove the solvent under reduced pressure. The crude BPin ester can often be used directly in the Suzuki coupling reaction without further purification. If necessary, purify by chromatography or recrystallization.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Machine Learning

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions to address challenges encountered during your experiments, with a special focus on leveraging machine learning for reaction optimization.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or non-existent yield in a Suzuki-Miyaura reaction is a common issue that can stem from multiple factors. A systematic approach is crucial for diagnosis.[1]

Troubleshooting Workflow:

G start Low/No Yield Observed reagent_quality 1. Verify Reagent Quality - Aryl halide purity - Boronic acid/ester stability - Catalyst/ligand activity - Base and solvent quality start->reagent_quality reaction_setup 2. Review Reaction Setup - Proper degassing - Anhydrous conditions (if required) - Correct stoichiometry - Adequate stirring reagent_quality->reaction_setup Reagents OK optimization 4. Systematic Re-optimization - Screen alternative ligands, bases, solvents - Adjust temperature - Use a Design of Experiments (DoE) approach reagent_quality->optimization Reagent Issue Identified & Corrected ml_model 3. Re-evaluate Machine Learning Model - Check input data quality - Assess model applicability to substrates - Consider retraining with more relevant data reaction_setup->ml_model Setup Correct reaction_setup->optimization Setup Issue Identified & Corrected ml_model->optimization Model Issues Addressed success Improved Yield optimization->success

Caption: A logical workflow for diagnosing low yields in Suzuki-Miyaura reactions.

Detailed Methodologies for Troubleshooting Low Yield:

  • Reagent Quality Check:

    • Catalyst Activity: The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction.[2] Test your catalyst on a known, reliable reaction (e.g., coupling of phenylboronic acid with iodobenzene) to confirm its activity. Pd₂(dba)₃ can degrade over time, so ensure your source is fresh.[3]

    • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly protodeboronation.[2][3][4] Consider using more stable derivatives like pinacol esters, MIDA esters, or trifluoroborate salts, especially for sensitive substrates.[2][5]

    • Aryl Halide and Base Purity: Verify the purity of your aryl halide and ensure the base is of high quality and finely powdered for better solubility and reactivity.

  • Reaction Condition Review:

    • Degassing: Oxygen can lead to the homocoupling of boronic acids and deactivate the catalyst.[3][4] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

    • Solvent: The choice of solvent is critical and can influence reaction outcomes.[4][6] Ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF) are commonly used.[4] Sometimes, the addition of water is necessary to dissolve the inorganic base and facilitate transmetalation.[4]

    • Temperature: Increasing the reaction temperature can often overcome activation barriers.[2] However, for thermally sensitive substrates, this might lead to degradation.

Issue 2: Presence of Side Products

The formation of side products can complicate purification and reduce the yield of the desired product. Common side products include homocoupled products and protodeboronated starting material.

Common Side Reactions and Solutions:

Side ProductCauseProposed Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[3][4]Rigorously degas all solvents and the reaction mixture. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help minimize this.
Protodeboronation The replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by harsh basic conditions, high temperatures, and the presence of water.[2][3]Use milder bases (e.g., KF, K₂CO₃) or consider running the reaction under anhydrous conditions if possible.[2] Protecting the boronic acid as a more stable derivative (e.g., pinacol ester, MIDA ester, or trifluoroborate salt) is also a highly effective strategy.[2]
Z-to-E Isomerization (for alkenyl halides) The geometry of the double bond is not retained. This can be influenced by the choice of ligand on the palladium catalyst.[7][8]The ligand plays a crucial role. For instance, Pd(P(o-Tol)₃)₂ has been shown to be effective in retaining Z-olefin geometry.[7][8] Screening different ligands is recommended.

FAQs for Machine Learning-Assisted Optimization

Q1: My machine learning model keeps suggesting the most common reaction conditions from the literature. How can I get more innovative suggestions?

  • Active Learning/Bayesian Optimization: Employ a closed-loop workflow where the machine learning model suggests a set of diverse experiments to be performed.[12][13] The results of these experiments are then used to retrain and improve the model in an iterative fashion.[12] This approach allows the model to explore less-common regions of the reaction space.

  • Feature Engineering: Ensure your model's input features capture the nuances of your substrates and reagents. Instead of just using popular conditions, include physicochemical descriptors of the molecules involved.[14]

Q2: How can I be sure that the predictions from my machine learning model are reliable for my specific, novel substrates?

The reliability of a machine learning model's predictions depends heavily on the diversity and relevance of the data it was trained on.

  • Applicability Domain: Assess whether your novel substrates fall within the "applicability domain" of the model. If your substrates are significantly different from those in the training data, the model's predictions may be less reliable.

  • Few-Shot Learning: For novel substrates, consider a "few-shot learning" approach.[15] Run a small, diverse set of initial experiments and use the results to fine-tune a pre-trained model. This can significantly improve prediction accuracy for your specific system.[15]

  • Validation: Before committing to a large-scale synthesis based on a model's prediction, it is always prudent to run a small-scale validation experiment.

Q3: What are the key parameters to consider when building a machine learning model for Suzuki-Miyaura reaction optimization?

A robust model should consider a variety of factors that influence the reaction outcome. Key parameters include:

  • Substrate and Product Information: Structural features of the aryl halide and the organoboron reagent, as well as the desired product, are crucial. These can be represented as molecular fingerprints or calculated chemical descriptors.[14]

  • Reaction Conditions:

    • Catalyst and Ligand: The choice of palladium source and, critically, the ligand, should be included as categorical features.[4][16]

    • Base: The type and concentration of the base are important inputs.[17][18]

    • Solvent: The solvent system used can have a significant impact and should be a key feature in the model.[4][19]

    • Temperature and Reaction Time: These continuous variables are also critical for predicting reaction outcomes.

Experimental Protocols

Protocol 1: Screening of Bases for a Troublesome Suzuki-Miyaura Coupling

This protocol is designed for a parallel screen of different bases to identify the optimal choice for a reaction that is giving low yields.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your aryl halide (1.0 eq) and boronic acid/ester (1.2 eq) in a suitable anhydrous solvent (e.g., dioxane).

    • Prepare stock solutions or slurries of the bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). For aqueous systems, a 2.0 M solution in degassed water is common.

  • Reaction Setup:

    • In an array of reaction vials (e.g., a 24-well plate), add a pre-weighed amount of the palladium catalyst and ligand (typically 1-5 mol% Pd).

    • To each vial, add a stir bar.

    • Dispense the stock solution of the aryl halide and boronic acid/ester into each vial.

    • Add the different base solutions/slurries to their respective vials.

    • Seal the vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction and Analysis:

    • Place the reaction block on a stirrer hotplate and heat to the desired temperature for a set amount of time.

    • After the reaction is complete, cool the vials to room temperature.

    • Quench the reactions and analyze the outcome of each by a suitable method (e.g., LC-MS or GC-MS) to determine the yield of the desired product.

Comparative Performance of Common Bases:

BaseTypical SubstratesGeneral Yield RangeNotes
K₂CO₃ Aryl bromides, iodides60-95%A commonly used, cost-effective base. Often used with a co-solvent of water.
K₃PO₄ Aryl chlorides, hindered substrates70-99%A stronger base that can be effective for less reactive aryl chlorides.
Cs₂CO₃ Challenging couplings, electron-rich halides80-99%A highly effective but more expensive base.[2]
KF Sensitive boronic acidsModerate to HighThe fluoride ion is thought to play a unique role in activating the boronic acid.[2][17]
Organic Bases (e.g., Et₃N) Specific applicationsVariableGenerally less effective than inorganic bases for many standard Suzuki couplings.
The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step can be a potential bottleneck.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product ArylHalide R¹-X ArylHalide->PdII_RX BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_R1R2 Base Base (e.g., OH⁻) Base->PdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Purification of Crude 3-Fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Fluoro-5-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 3-Fluoro-5-methylphenylboronic acid?

A1: Common impurities can include:

  • Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. They are often in equilibrium with the boronic acid form.

  • Starting Materials: Unreacted reagents from the synthesis, such as 1-bromo-3-fluoro-5-methylbenzene.

  • Homocoupling Byproducts: Dimers formed from the starting material.

  • Protodeboronation Products: The product of C-B bond cleavage, resulting in 3-fluoro-5-methylbenzene. This can be more prevalent with electron-deficient boronic acids.

  • Residual Solvents: Solvents used in the synthesis and initial workup.

Q2: My NMR spectrum shows broad signals. What could be the cause?

A2: Broad signals in the NMR spectrum of a boronic acid sample are often indicative of the presence of boroxine anhydrides in equilibrium with the monomeric boronic acid. Dissolving the sample in a coordinating solvent like d4-methanol can sometimes help to break up the boroxine and sharpen the signals.

Q3: Why is my purified 3-Fluoro-5-methylphenylboronic acid showing low reactivity in Suzuki-Miyaura coupling reactions?

A3: Poor reactivity can be due to several factors:

  • Purity: The presence of impurities can interfere with the catalytic cycle.

  • Protodeboronation: If the boronic acid has degraded to the corresponding arene (3-fluoro-5-methylbenzene), it will be unreactive.

  • Water Content: While some water is often necessary for the reaction, excessive amounts can hydrolyze the boronic acid. Ensure the compound is properly dried if anhydrous conditions are required for your specific protocol.

Q4: Can I use normal phase silica gel chromatography to purify 3-Fluoro-5-methylphenylboronic acid?

A4: While possible, purifying boronic acids on standard silica gel can be challenging. They can stick to the silica or streak, leading to poor separation and recovery. Pre-treating the silica gel with boric acid has been reported to mitigate these issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude 3-Fluoro-5-methylphenylboronic acid.

Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Low recovery of solid product The compound is too soluble in the chosen solvent system.- Use a less polar anti-solvent to induce precipitation (e.g., hexane). - Reduce the amount of the primary solvent used for dissolution. - Cool the solution to a lower temperature (e.g., 0 °C or -20 °C) to decrease solubility.
Oily residue instead of crystals The compound may have a low melting point or be impure.- Try a different solvent system for recrystallization. - Consider trituration with a non-polar solvent like hexane to induce solidification and remove soluble impurities.
Product precipitates during hot filtration The solvent is too volatile or the solution is supersaturated.- Use a higher boiling point solvent for recrystallization. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). - Add a small amount of hot solvent just before filtration.
Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Product streaks on the column The boronic acid is interacting strongly with the stationary phase.- Add a small amount of a modifier like acetic acid to the eluent to improve elution. - Consider using neutral alumina as the stationary phase. - Pre-treat the silica gel with a boric acid solution.
Co-elution of impurities The chosen eluent system has insufficient resolving power.- Use a shallower gradient or isocratic elution with a solvent system of optimal polarity, determined by TLC analysis. - Consider reverse-phase chromatography (C18) if the impurities have significantly different polarities.
Product decomposes on the column Boronic acids can be sensitive to acidic silica gel.- Use deactivated or neutral silica gel. - Minimize the time the compound spends on the column by using flash chromatography.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is adapted from a method for a similar fluorinated phenylboronic acid.

  • Dissolution: Dissolve the crude 3-Fluoro-5-methylphenylboronic acid in a minimal amount of hot ethyl acetate (e.g., at 65°C).

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Precipitation: Add hexane as an anti-solvent until the solution becomes cloudy.

  • Crystallization: Allow the solution to stand, ideally overnight, to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 2: Acid-Base Extraction

This method is useful for removing neutral impurities.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH) to convert the boronic acid to its water-soluble boronate salt. The neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of 5-6 to precipitate the pure boronic acid.

  • Extraction: Extract the precipitated boronic acid back into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table summarizes expected outcomes for the purification of arylboronic acids based on literature for similar compounds. Actual results may vary depending on the initial purity of the crude material.

Purification Method Typical Purity Achieved Expected Yield Notes
Recrystallization >98%50-70%Yield can be improved by further recrystallization of the mother liquor.
Acid-Base Extraction >95%70-85%Effective for removing neutral impurities.
Column Chromatography >99%40-80%Yield is dependent on the separation efficiency and stability of the compound on the column.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Acid-Base Extraction Workflow rec_start Crude Product rec_dissolve Dissolve in hot Ethyl Acetate rec_start->rec_dissolve rec_cool Cool to RT rec_dissolve->rec_cool rec_precipitate Add Hexane rec_cool->rec_precipitate rec_crystallize Crystallize rec_precipitate->rec_crystallize rec_filter Filter and Dry rec_crystallize->rec_filter rec_end Pure Crystals rec_filter->rec_end ext_start Crude Product in Ethyl Acetate ext_base Extract with NaOH (aq) ext_start->ext_base ext_separate Separate Layers ext_base->ext_separate ext_acidify Acidify Aqueous Layer with HCl ext_separate->ext_acidify Aqueous Layer Neutral Impurities\n(Organic Layer) Neutral Impurities (Organic Layer) ext_separate->Neutral Impurities\n(Organic Layer) ext_extract Extract with Ethyl Acetate ext_acidify->ext_extract ext_dry Dry and Concentrate ext_extract->ext_dry ext_end Pure Product ext_dry->ext_end

Caption: General workflows for recrystallization and acid-base extraction.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield poor_sep Poor Separation? low_yield->poor_sep No recrystallization_yield Recrystallization Issue low_yield->recrystallization_yield Yes chromatography_sep Chromatography Issue poor_sep->chromatography_sep Yes too_soluble Too Soluble? recrystallization_yield->too_soluble oily_product Oily Product? too_soluble->oily_product No Use anti-solvent\nor lower temperature Use anti-solvent or lower temperature too_soluble->Use anti-solvent\nor lower temperature Yes Triturate or change\nsolvent system Triturate or change solvent system oily_product->Triturate or change\nsolvent system Yes streaking Streaking? chromatography_sep->streaking co_elution Co-elution? streaking->co_elution No Add modifier or\nuse neutral alumina Add modifier or use neutral alumina streaking->Add modifier or\nuse neutral alumina Yes Optimize eluent or\nuse reverse phase Optimize eluent or use reverse phase co_elution->Optimize eluent or\nuse reverse phase Yes

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Palladium Removal from Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from their Suzuki coupling reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most prevalent methods for palladium removal include:

  • Adsorption: Utilizing solid-supported scavengers, activated carbon, or silica gel to bind palladium residues.[1][2][3]

  • Chromatography: Column chromatography is a standard purification step that can remove a significant portion of palladium, although it may not be sufficient on its own to reach very low levels.[4][5]

  • Crystallization: Recrystallization of the final product can be an effective method for purification, though in some cases it can concentrate the metal within the crystal structure.[6][7]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts.[1][5]

  • Filtration: Particularly for heterogeneous catalysts like palladium on carbon (Pd/C), filtration through a pad of Celite® can remove insoluble palladium particles.[1][5][8]

Q2: My Suzuki reaction mixture has turned black. What does this mean and how do I remove the palladium?

A2: The black color is indicative of palladium black formation, which is finely divided, insoluble palladium metal. This typically occurs when the Pd(0) catalyst agglomerates. To address this, you should first attempt to filter the reaction mixture through a pad of Celite® to remove the insoluble palladium black.[8] For future reactions, ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can contribute to this issue.[8]

Q3: After column chromatography, my product is still contaminated with palladium. Why is this happening and what are my options?

A3: While column chromatography is effective at removing a large portion of insoluble palladium, it may not completely remove soluble palladium species.[4] The efficiency of removal can be influenced by the polarity of your compound and the chosen solvent system. If you still have significant palladium contamination after chromatography, consider these options:

  • Use a Metal Scavenger: This is often the most effective subsequent step. Scavengers are specifically designed to selectively bind to residual palladium.[8]

  • Activated Carbon Treatment: Stirring your product solution with activated carbon can help adsorb the remaining palladium.[8]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove trapped impurities.[8]

Q4: What are the acceptable limits for palladium in pharmaceutical products?

A4: The acceptable limits for palladium in active pharmaceutical ingredients (APIs) are established by regulatory bodies such as the International Council for Harmonisation (ICH). According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[8] This corresponds to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams.[8] For parenteral (injectable) drugs, the limit is more stringent at 1 ppm.[8]

Q5: How do I choose the right palladium removal method for my specific reaction?

A5: The selection of an appropriate palladium removal method depends on several factors:

  • Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), filtration is the primary choice. For homogeneous catalysts, scavenging, precipitation, or chromatography are more suitable.[1]

  • Solvent System: The polarity of your solvent can impact the effectiveness of scavengers and the solubility of palladium species.

  • Nature of the Product: The stability, polarity, and physical state (solid or oil) of your product will determine the feasibility of methods like chromatography and crystallization.

Troubleshooting Guide

This section addresses common issues encountered during palladium removal and provides step-by-step solutions.

Problem 1: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes and Solutions:

    • Incorrect Scavenger Selection:

      • Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).

      • Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents.

      • Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.

    • Insufficient Scavenger Loading or Reaction Time:

      • Increase Scavenger Equivalents: If initial scavenging is incomplete, increase the amount of scavenger used.

      • Extend Reaction Time: Allow for longer stirring times to ensure complete binding of the palladium.

    • Poor Accessibility to Scavenger Sites:

      • Improve Agitation: Ensure vigorous stirring to maintain good contact between the scavenger and the solution.

      • Consider a Different Scavenger Form: If using a resin, a scavenger with a different pore structure or particle size might be more effective.

Problem 2: Product Loss During Scavenging

  • Symptoms: Significant decrease in product yield after treatment with a scavenger.

  • Possible Causes and Solutions:

    • Non-specific Binding of Product to Scavenger:

      • Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.

      • Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.

      • Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize the efficiency of different palladium removal methods from various sources.

Table 1: Palladium Removal Efficiency of Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Polymer-bound Ethylenediamines2000-3000100-300~90[9]
Biotage® MP-TMT33,000<200>99.4[10]
Biotage® MP-TMT500-800<10>98[10]
SiliaMetS Thiol>13002>99.8[11]
SiliaMetS Thiol or Thiourea2400≤ 16>99.3[12]
Si-DMT (4 eq, 4h, 80°C)40734.492%[13]

Table 2: Comparison of Palladium Removal After Different Purification Steps

Purification MethodAverage Pd Removal (%)NotesReference
Column ChromatographyVariableCan leave >100 ppm in many cases[4]
Column Chromatography followed by Scavenging Resin~98Effective in reducing levels to <100 ppm[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product. Common functional groups on scavengers include thiols, amines, and phosphines.[1]

  • Add the Scavenger to the Reaction Mixture: Following the completion of the Suzuki coupling, add the recommended amount of scavenger (typically specified by the manufacturer in weight percent or equivalents) to the reaction mixture.

  • Stir the Mixture: Stir the mixture at room temperature or gentle heating for a specified period (can range from 1 to 24 hours).[14]

  • Monitor the Reaction: If possible, monitor the palladium concentration to determine the endpoint of the scavenging process.

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a pad of Celite® or a suitable filter paper.

  • Wash the Scavenger: Wash the collected scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using Activated Carbon

  • Prepare the Activated Carbon: Use a suitable grade of activated carbon. It may need to be dried before use.

  • Add to the Product Solution: Add the activated carbon (typically 5-10 wt% relative to the product) to a solution of the crude product in an appropriate organic solvent.

  • Stir the Suspension: Stir the suspension vigorously for 1-4 hours at room temperature.

  • Filter the Mixture: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to remove completely. A double filtration may be necessary.

  • Wash the Carbon: Wash the filter cake with fresh solvent to recover the product.

  • Concentrate the Solution: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Palladium_Removal_Workflow cluster_reaction Suzuki Coupling Reaction cluster_purification Purification Options Crude Product Crude Product Filtration Filtration Crude Product->Filtration Heterogeneous Pd Column Chromatography Column Chromatography Crude Product->Column Chromatography Soluble/Insoluble Pd Filtration->Column Chromatography Scavenging Scavenging Column Chromatography->Scavenging Residual Soluble Pd Final Product Final Product Column Chromatography->Final Product If sufficiently pure Crystallization Crystallization Scavenging->Crystallization Scavenging->Final Product If sufficiently pure Crystallization->Final Product

Caption: A typical workflow for the removal of palladium from Suzuki coupling products.

Scavenger_Selection_Logic Start Start Identify Pd Form Identify Pd Form Start->Identify Pd Form Heterogeneous Heterogeneous Identify Pd Form->Heterogeneous e.g., Pd/C Homogeneous Homogeneous Identify Pd Form->Homogeneous e.g., Pd(OAc)2 Filtration Filtration Heterogeneous->Filtration Consider Solvent Consider Solvent Homogeneous->Consider Solvent Aqueous Aqueous Consider Solvent->Aqueous Polar Organic Organic Consider Solvent->Organic Non-polar Select Scavenger Type Select Scavenger Type Aqueous->Select Scavenger Type Organic->Select Scavenger Type Perform Scavenger Screen Perform Scavenger Screen Select Scavenger Type->Perform Scavenger Screen

Caption: Decision logic for selecting an appropriate palladium scavenger.

References

Addressing stability issues of (3-Fluoro-5-Methylphenyl)Boronic Acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of (3-Fluoro-5-Methylphenyl)Boronic Acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are its susceptibility to two primary degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases. For fluorinated arylboronic acids, protodeboronation can be a significant issue, leading to the formation of 1-fluoro-3-methylbenzene as a byproduct and a reduction in the yield of the desired coupling product.

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of air (oxygen) and certain metal catalysts, to form the corresponding phenol (3-fluoro-5-methylphenol).

Q2: What factors can influence the rate of degradation of this compound?

A2: Several factors can accelerate the degradation of this compound in solution:

  • pH: Both acidic and basic conditions can promote protodeboronation. The rate of degradation is often pH-dependent.

  • Temperature: Higher temperatures generally increase the rate of all chemical reactions, including the degradation of boronic acids.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis and protodeboronation.

  • Presence of Metals: Certain transition metals, which are often used as catalysts in cross-coupling reactions, can also catalyze the decomposition of boronic acids.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q3: How can I improve the stability of this compound in my reaction mixture?

A3: To enhance the stability of this compound during your experiments, consider the following strategies:

  • Use Anhydrous Solvents: Minimizing the amount of water in your reaction can help to reduce the rate of hydrolysis and protodeboronation.

  • Degas Solvents: Removing dissolved oxygen by degassing your solvents can prevent oxidative degradation.

  • Use Protecting Groups: Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from degradation. These protecting groups can often be removed in situ or during the reaction workup. The formation of a diethanolamine adduct is another common strategy to create a more stable, crystalline solid that can sometimes be used directly in subsequent reactions.

  • Control Reaction Temperature: Running your reaction at the lowest effective temperature can help to minimize thermal decomposition.

  • Optimize Reaction Time: Shorter reaction times can reduce the exposure of the boronic acid to harsh conditions.

Q4: Are there any specific recommendations for storing solutions of this compound?

A4: Solutions of this compound are generally not recommended for long-term storage due to their instability. It is best to prepare solutions fresh before use. If a solution must be stored for a short period, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step
Degradation of this compound* Verify the quality of the boronic acid: Use a freshly opened bottle or test the purity of your existing stock by NMR or HPLC. * Prepare solutions fresh: Do not use pre-made solutions that have been stored for an extended period. * Use a protecting group: Consider converting the boronic acid to a more stable pinacol or MIDA ester. * Degas all solvents and reagents: Remove dissolved oxygen to prevent oxidative degradation. * Work under an inert atmosphere: Use argon or nitrogen to protect the reaction from air.
Inefficient Transmetalation* This compound is electron-deficient, which can slow down transmetalation. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate this step.[1] * Choose an appropriate ligand: Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can promote the catalytic cycle.[1]
Catalyst Deactivation* Ensure your palladium catalyst is active. Use a reliable source and handle it under an inert atmosphere. * Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[1]
Issue 2: Presence of 1-fluoro-3-methylbenzene byproduct in the reaction mixture
Possible Cause Troubleshooting Step
Protodeboronation of this compound* Minimize water content: Use anhydrous solvents and dry all glassware thoroughly. * Optimize the base: While a base is necessary for the Suzuki-Miyaura reaction, excessively strong basic conditions or prolonged reaction times at high temperatures can accelerate protodeboronation. A careful screening of bases and reaction conditions may be necessary. * Protect the boronic acid: Using a boronate ester can significantly reduce the rate of protodeboronation.
Issue 3: Formation of 3-fluoro-5-methylphenol byproduct
Possible Cause Troubleshooting Step
Oxidative Degradation of this compound* Thoroughly degas all solvents and reagents. This is the most critical step to prevent oxidation. * Maintain a strict inert atmosphere throughout the reaction setup and execution. * Avoid exposure to air during workup as much as possible.

Data Presentation

Table 1: Relative Stability of Fluorinated Phenylboronic Acids

ConditionSolventTemperatureRelative StabilityPrimary Degradation Pathway
NeutralAcetonitrileRoom TemperatureHigh-
NeutralTetrahydrofuran (THF)Room TemperatureModerateOxidation (if O₂ is present)
NeutralDichloromethane (DCM)Room TemperatureHigh-
Aqueous, pH 3Water/AcetonitrileRoom TemperatureModerateProtodeboronation
Aqueous, pH 7Water/AcetonitrileRoom TemperatureLow to ModerateProtodeboronation
Aqueous, pH 10Water/AcetonitrileRoom TemperatureLowProtodeboronation
Basic (K₂CO₃)Dioxane/Water80°CLowProtodeboronation, Oxidation

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound in a given solvent system over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest (e.g., acetonitrile, THF, or a reaction solvent mixture) to a final concentration of approximately 1 mg/mL.

  • Incubation:

    • Transfer the solution to a sealed vial and store it under the desired conditions (e.g., room temperature, elevated temperature, protected from light).

    • If investigating the effect of pH, prepare the solution in a buffered aqueous/organic mixture.

  • Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Inject the diluted sample onto a reverse-phase HPLC system equipped with a C18 column.

    • Use a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the percentage of the remaining boronic acid as a function of time to determine its stability under the tested conditions.

    • Identify any new peaks that appear over time, which may correspond to degradation products like 1-fluoro-3-methylbenzene or 3-fluoro-5-methylphenol.

Mandatory Visualization

Degradation Pathway of this compound A This compound B Protodeboronation (H+, OH-, or metal catalyzed) A->B D Oxidation (O2, metal catalyzed) A->D C 1-Fluoro-3-methylbenzene B->C E 3-Fluoro-5-methylphenol D->E Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temperature) check_reagents->check_conditions degradation Suspect Boronic Acid Degradation? check_conditions->degradation stabilize Implement Stabilization Strategy (e.g., Use Pinacol Ester, Degas Solvents) degradation->stabilize Yes optimize_catalysis Optimize Catalytic Cycle (Stronger Base, Different Ligand) degradation->optimize_catalysis No success Improved Yield stabilize->success optimize_catalysis->success Experimental Workflow for Stability Study prep Prepare Stock Solution (1 mg/mL in desired solvent) incubate Incubate under Test Conditions (e.g., 25°C, 50°C) prep->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC (Reverse Phase C18) sample->analyze plot Plot % Remaining vs. Time analyze->plot

References

Technical Support Center: Recrystallization Solvents for Purifying Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of recrystallization solvents and to troubleshoot common issues encountered during the purification of arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude arylboronic acids?

A1: Common impurities include boroxines (cyclic anhydrides formed by the dehydration of three boronic acid molecules), related boronic acids from side reactions, and residual starting materials or catalysts from the synthesis. The presence of boroxines can sometimes complicate purification as their solubility characteristics differ from the corresponding boronic acid.

Q2: How do I choose a suitable solvent for recrystallizing my arylboronic acid?

A2: The ideal solvent is one in which your arylboronic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A general principle is "like dissolves like"; polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents. It is often a matter of empirical testing with small amounts of your compound and various solvents.

Q3: What are some commonly used solvent systems for arylboronic acid recrystallization?

A3: A range of single and mixed solvent systems can be effective. Common single solvents include water, ethanol, ethyl acetate, benzene, and dichloroethane.[1] Mixed solvent systems such as hexane/acetone, hexane/THF, and hexane/ethyl acetate are also frequently employed.[2] For boroxine impurities, using a solvent system containing water can be advantageous as it can hydrolyze the boroxine back to the desired boronic acid.

Q4: My arylboronic acid is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or comes out of solution as a liquid upon cooling. To remedy this, try one of the following:

  • Add more of the "good" solvent to the hot mixture to fully dissolve the oil.

  • Reheat the mixture to ensure complete dissolution before allowing it to cool more slowly.

  • Consider a different solvent or a mixed solvent system with a lower boiling point.

  • Lower the temperature at which you are dissolving the solid, if possible, while still achieving dissolution.

Q5: My crystal yield is very low. How can I improve it?

A5: Low yield can result from several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.[3]

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled for a sufficient amount of time to maximize crystal formation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of arylboronic acids.

Issue Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Reheat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound.
The product crystallizes too quickly. The solution is too concentrated, or the cooling is too rapid.Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly by insulating the flask.[3]
The purified product is still impure. Impurities were co-precipitated with the product.Ensure a slow rate of cooling. If impurities are insoluble, perform a hot filtration step before cooling. Consider a different recrystallization solvent that has a greater solubility difference between the product and the impurity.
The compound forms a stable boroxine.Recrystallize from a solvent system containing water to hydrolyze the boroxine back to the boronic acid.
The arylboronic acid decomposes upon heating. The solvent's boiling point is too high.Choose a lower-boiling solvent.

Data Presentation: Solubility of Phenylboronic Acid

The following table summarizes the solubility of phenylboronic acid in various solvents. This data can serve as a starting point for selecting a suitable recrystallization solvent.

SolventSolubility (g/L) at 20°CReference
Water10[4][5]
Methanol1780 (reported as 178%)[4]
Diethyl Ether302 (reported as 30.2%)[4]
Benzene17.5 (reported as 1.75%)[4]
Xylene12 (reported as 1.2%)[4]

Note: The solubility of arylboronic acids can vary significantly based on the substituents on the aromatic ring.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Phenylboronic Acid from Water

This protocol describes the purification of phenylboronic acid using water as the recrystallization solvent.

  • Dissolution: Place the crude phenylboronic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and filter paper with hot water to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Two-Solvent Recrystallization of an Arylboronic Acid (e.g., using Ethyl Acetate/Hexane)

This protocol is useful when a single solvent with the desired solubility properties cannot be found.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude arylboronic acid in the minimum amount of hot ethyl acetate (the "good" solvent).

  • Inducing Precipitation: While keeping the solution hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for common issues encountered during the recrystallization of arylboronic acids.

G Troubleshooting Recrystallization of Arylboronic Acids start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Product 'Oil Out'? crystals_form->oiling_out Yes solution_no_crystals Too much solvent or supersaturation. - Reheat and evaporate solvent. - Scratch flask or add seed crystal. crystals_form->solution_no_crystals No low_yield Is the Yield Low? oiling_out->low_yield No solution_oiling_out Product melting before dissolving or precipitating as a liquid. - Add more 'good' solvent. - Cool more slowly. - Change solvent system. oiling_out->solution_oiling_out Yes impure Is the Product Impure? low_yield->impure No solution_low_yield Too much solvent, rapid cooling, or washing with warm solvent. - Use minimum hot solvent. - Ensure slow cooling. - Wash with ice-cold solvent. low_yield->solution_low_yield Yes solution_impure Co-precipitation of impurities or boroxine formation. - Cool slowly. - Perform hot filtration. - Change solvent. - Use aqueous system for boroxines. impure->solution_impure Yes end Pure Crystals Obtained impure->end No solution_no_crystals->dissolve solution_oiling_out->dissolve solution_low_yield->dissolve solution_impure->dissolve

A troubleshooting workflow for arylboronic acid recrystallization.

References

Technical Support Center: Flash Column Chromatography for Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying boronic acid derivatives using flash column chromatography.

Troubleshooting Guide

Boronic acids and their derivatives can be challenging to purify by flash column chromatography due to their unique chemical properties. This guide addresses common issues, their probable causes, and recommended solutions.

Problem 1: Streaking or Tailing of the Compound on TLC and Column

Description: The spot on the TLC plate appears elongated, and the compound elutes from the column over a large number of fractions with poor peak shape.

Probable Cause Recommended Solution
Interaction with Silica Gel: Free boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the silica gel surface, leading to slow, uneven elution.[1]1. Use Additives: Add a small amount of a modifier to the eluent to suppress the interaction with silica. For acidic compounds, 0.5-1% acetic acid is commonly used.[2] For basic compounds, 1-3% triethylamine can be added.[2] 2. Modify the Stationary Phase: Use boric acid-impregnated silica gel to reduce the Lewis acidity of the stationary phase and minimize over-adsorption.[3] 3. Change the Stationary Phase: Consider using neutral alumina as an alternative to silica gel, especially for boronate esters.[2]
Compound Overload: Applying too much sample to the column can exceed its capacity, causing tailing.Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Inappropriate Solvent System: The polarity of the eluent may not be optimal for the compound, leading to poor solubility on the column.Optimize Solvent System: Use TLC to screen for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]
Problem 2: Decomposition of the Boronic Acid/Ester on the Column

Description: The desired product is not recovered from the column, or the recovered yield is very low. Analysis of the fractions shows the presence of byproducts, such as the corresponding protodeboronated arene.

Probable Cause Recommended Solution
Hydrolysis of Boronic Ester: Pinacol esters and other boronic esters can hydrolyze back to the boronic acid on the acidic silica gel surface, especially in the presence of water.[5]1. Use a Protecting Group: Convert the boronic acid to a more stable ester, such as a pinacol ester, before chromatography.[6] 2. Use Anhydrous Conditions: Ensure all solvents and the silica gel are dry. 3. Deactivate the Silica Gel: Use boric acid-impregnated silica gel or add a small amount of a neutralising agent like triethylamine to the eluent.[2][3]
Instability of the Boronic Acid: Some boronic acids are inherently unstable and can decompose on silica gel.[1]1. Rapid Purification: Minimize the time the compound spends on the column by using a slightly more polar solvent system to expedite elution.[7] 2. Alternative Purification: If the compound is a solid, consider recrystallization as a non-chromatographic purification method.[2] Acid-base extraction can also be effective for separating boronic acids from neutral impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of a boronic acid derivative?

A good starting point for most boronic acid derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent such as ethyl acetate.[2] The ideal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for your compound.[4] For more polar compounds, a methanol/dichloromethane system may be necessary.[2]

Q2: My boronic acid is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

For very polar compounds, you will need a more polar eluent. A common solvent system for highly polar compounds is methanol in dichloromethane.[2] You can start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. If streaking is observed, adding a small amount of acetic acid (0.5-1%) can improve the peak shape.[2]

Q3: Should I protect my boronic acid before running a column?

Yes, in many cases, protecting the boronic acid as a boronic ester (e.g., a pinacol ester) is highly recommended.[6] Pinacol esters are generally more stable to silica gel chromatography and less prone to decomposition and the formation of boronic anhydrides (boroxines).[5][6]

Q4: How do I prepare boric acid-impregnated silica gel?

A detailed protocol for the preparation of boric acid-impregnated silica gel can be found in the Experimental Protocols section below. The general principle involves slurrying silica gel with a solution of boric acid in ethanol, followed by filtration and drying.[7]

Q5: Can I use an automated flash chromatography system for purifying boronic acid derivatives?

Yes, automated systems can be used. However, it is crucial to select the appropriate column type and be mindful of potential issues. If using standard silica columns, the same principles of using additives or considering alternative stationary phases apply. Some manufacturers offer columns packed with deactivated silica or alumina which may be suitable.

Q6: Are there any alternatives to flash chromatography for purifying boronic acids?

Yes, several non-chromatographic methods can be effective:

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[2]

  • Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts by treatment with a base. These salts are often soluble in aqueous solutions, allowing for extraction away from non-polar organic impurities. The pure boronic acid can then be recovered by acidification and extraction.[2]

  • Derivatization/Deprotection: In some cases, converting the boronic acid to a crystalline derivative (like a diethanolamine adduct) allows for purification by recrystallization, followed by regeneration of the free boronic acid.[1]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from a literature procedure and is effective for reducing the over-adsorption of boronic esters on silica gel.[3][7]

Materials:

  • Silica gel for flash chromatography

  • Boric acid

  • Ethanol

  • Large round-bottom flask

  • Stir bar and stir plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • In a large round-bottom flask, combine silica gel (e.g., 300 mL) and boric acid (e.g., 28 g).

  • Add ethanol (e.g., 550 mL) to create a slurry.

  • Stir the suspension at room temperature for 2 hours.

  • Filter the silica gel using a Buchner funnel.

  • Wash the filtered silica gel with three portions of ethanol (e.g., 3 x 200 mL).

  • Dry the silica gel on the filtration setup under vacuum overnight.

  • For final drying, place the silica gel in an oven at 100-140°C for 48 hours.[7]

  • The boric acid-impregnated silica gel is now ready to be used for packing a flash column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Flash Column Chromatography cluster_post_chrom Post-Chromatography crude_product Crude Boronic Acid Derivative tlc_analysis TLC Analysis to Determine Solvent System crude_product->tlc_analysis protecting_group Protection as Boronic Ester (Optional but Recommended) crude_product->protecting_group pack_column Pack Column with Silica Gel (or modified silica) tlc_analysis->pack_column Select Stationary Phase & Eluent protecting_group->tlc_analysis load_sample Load Sample pack_column->load_sample elute_column Elute with Chosen Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis_2 TLC Analysis of Fractions collect_fractions->tlc_analysis_2 combine_fractions Combine Pure Fractions tlc_analysis_2->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Pure Boronic Acid Derivative remove_solvent->pure_product troubleshooting_logic cluster_streaking Streaking / Tailing cluster_decomposition Decomposition cluster_no_elution Compound Not Eluting start Problem Observed: Poor Separation / Low Yield cause_streaking Probable Cause: Strong Interaction with Silica start->cause_streaking cause_decomp Probable Cause: Hydrolysis / Instability start->cause_decomp cause_no_elution Probable Cause: Solvent Polarity Too Low start->cause_no_elution solution_streaking Solution: 1. Add Acetic Acid 2. Use Boric Acid-Silica 3. Use Alumina cause_streaking->solution_streaking solution_decomp Solution: 1. Use Pinacol Ester 2. Use Anhydrous Conditions 3. Rapid Purification cause_decomp->solution_decomp solution_no_elution Solution: Increase Eluent Polarity (e.g., add more Ethyl Acetate or Methanol) cause_no_elution->solution_no_elution

References

Technical Support Center: Strategies to Minimize Boronic Acid Decomposition During Aqueous Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the decomposition of boronic acids during aqueous workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for boronic acid decomposition during aqueous workup?

A1: The two most common decomposition pathways for boronic acids during aqueous workup are protodeboronation and boroxine formation.[1]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1][2] This side reaction is often catalyzed by acidic or basic conditions and can be influenced by temperature and the presence of metal catalysts.[1][3] The susceptibility to protodeboronation varies greatly depending on the organic substituent of the boronic acid.[1]

  • Boroxine Formation: Boroxines are cyclic trimers that form from the dehydration of three boronic acid molecules.[1] This is a reversible process favored by anhydrous conditions or heat.[1][3]

Q2: How can I prevent or reverse boroxine formation?

A2: Since boroxine formation is an equilibrium driven by the removal of water, ensuring the presence of water during workup and storage can shift the equilibrium back towards the desired boronic acid.[1][3] If you suspect boroxine formation, recrystallization from an aqueous solvent system can often hydrolyze the boroxine back to the boronic acid.[1]

Q3: What factors promote protodeboronation and how can I minimize it?

A3: Protodeboronation is significantly influenced by pH, with both acidic and basic conditions often catalyzing the reaction.[1][2] For many boronic acids, maintaining a neutral pH is the best strategy to minimize this decomposition pathway.[1] However, some heteroaromatic boronic acids can be highly susceptible to protodeboronation even at neutral pH.[1] Other factors that can accelerate protodeboronation include elevated temperatures and the presence of certain palladium catalysts.[3] To minimize protodeboronation, it is recommended to use anhydrous conditions when possible, choose a weaker base (e.g., K₃PO₄, KF), and maintain lower reaction and workup temperatures.[3][4]

Q4: Are there more stable alternatives to boronic acids that I can use?

A4: Yes, several boronic acid derivatives offer enhanced stability and can act as "slow-release" sources of the active boronic acid under reaction conditions.[4][5] This approach helps to maintain a low concentration of the free boronic acid, thus minimizing decomposition.[4] Commonly used stable surrogates include:

  • N-methyliminodiacetic acid (MIDA) boronates: These are air-stable and undergo slow hydrolysis to release the boronic acid.[4][5]

  • Trifluoroborate salts: These also offer increased stability.[4][5]

  • Diethanolamine adducts: These can sometimes be used to isolate and stabilize boronic acids.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product after aqueous workup. Protodeboronation of the boronic acid.Maintain a neutral pH during the aqueous wash.[1] Consider using a milder base like K₃PO₄ during the reaction.[4] Perform the workup at a lower temperature.
Product is an insoluble or oily substance. Formation of boroxine, the cyclic anhydride of the boronic acid.Add a controlled amount of water to the workup solvent to shift the equilibrium back to the boronic acid.[3] Recrystallize the crude product from a solvent system containing water.[1]
Difficulty in purifying the boronic acid by silica gel chromatography. On-column decomposition (protodeboronation or other reactions).Avoid normal phase silica gel chromatography if possible, as boronic acids can stick to or be destroyed by the silica.[6] Consider using reverse-phase chromatography (C18) with a suitable mobile phase.[6] Pre-treating the silica gel with boric acid has been reported to mitigate decomposition.[7]
Inconsistent results and poor reproducibility. Degradation of the boronic acid starting material upon storage.Store boronic acids in a cool, dry place. For particularly unstable boronic acids, consider converting them to more stable derivatives like MIDA boronates for long-term storage.[4][5]
Presence of a significant amount of the corresponding arene/alkane in the crude product. Extensive protodeboronation.Use a "slow-release" strategy with a stable boronic acid surrogate like a MIDA boronate to keep the concentration of the free boronic acid low during the reaction.[4] Optimize the reaction conditions to be faster, reducing the time the boronic acid is exposed to potentially degrading conditions.[2]

Experimental Protocols

Protocol 1: General Aqueous Workup with pH Control

This protocol is designed to minimize both protodeboronation and boroxine formation for relatively stable boronic acids.

  • Quenching the Reaction: Cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., dioxane, THF), remove the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with a buffered aqueous solution at or near neutral pH (e.g., saturated ammonium chloride solution or a phosphate buffer at pH 7). Avoid strong acids or bases.

  • Separation: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Workup for Unstable Boronic Acids using MIDA Boronates

This protocol describes the deprotection of a stable MIDA boronate to generate the boronic acid just before use or for subsequent steps.

  • Hydrolysis: Dissolve the MIDA boronate in a suitable solvent mixture (e.g., 5:1 dioxane/H₂O).[4]

  • Base Addition: Add a mild base such as potassium phosphate (K₃PO₄).[4]

  • Controlled Release: The rate of boronic acid release can be controlled by adjusting the temperature. For example, with K₃PO₄ in 5:1 dioxane/H₂O, the release takes approximately 3 hours at 60°C, but can be adjusted from 30 minutes to 24 hours by varying the temperature from 100°C to 23°C.[4]

  • Direct Use: The resulting solution containing the free boronic acid can often be used directly in the subsequent reaction without isolation.

Visual Guides

BoronicAcidDecomposition BoronicAcid R-B(OH)₂ (Boronic Acid) ProtodeboronationProduct R-H (Protodeboronation Product) BoronicAcid->ProtodeboronationProduct  Acid or Base, Heat, Pd Catalyst   Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine  -3H₂O (Dehydration)   Boroxine->BoronicAcid  +3H₂O (Hydrolysis)   Water H₂O

Caption: Primary decomposition pathways of boronic acids.

WorkupWorkflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_analysis Analysis/Purification ReactionMixture Crude Reaction Mixture Dissolve Dissolve in Organic Solvent ReactionMixture->Dissolve Wash Wash with Neutral Aqueous Buffer (pH ~7) Dissolve->Wash Separate Separate Organic Layer Wash->Separate Dry Dry over Na₂SO₄ Separate->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Purification Purification (e.g., Recrystallization, C18 Chromatography) CrudeProduct->Purification PureProduct Pure Boronic Acid Purification->PureProduct

Caption: Recommended workflow for aqueous workup of boronic acids.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹¹B NMR Analysis of (3-Fluoro-5-Methylphenyl)Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (3-Fluoro-5-Methylphenyl)Boronic Acid and two structurally similar alternatives: (3-Fluorophenyl)boronic acid and (3-Methylphenyl)boronic acid. The ¹H and ¹¹B NMR data presented herein, supported by detailed experimental protocols, offer valuable insights for the identification, characterization, and purity assessment of these important synthetic building blocks.

Introduction

This compound is a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the influence of its fluorine and methyl substituents on reactivity and regioselectivity. Accurate and reliable analytical methods are crucial for verifying the structure and purity of this and related boronic acids. ¹H and ¹¹B NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and electronic environment of the boron atom. This guide presents a comparative analysis of the NMR spectra of the title compound and two closely related analogues to aid researchers in their analytical endeavors.

¹H and ¹¹B NMR Spectral Data Comparison

The following tables summarize the key ¹H and ¹¹B NMR spectral data for this compound and its comparators. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)Methyl Protons (δ, ppm, multiplicity)B(OH)₂ Protons (δ, ppm, multiplicity)
This compound 7.40-7.60 (m, 2H), 7.15-7.30 (m, 1H)2.40 (s, 3H)~8.1 (br s, 2H)
(3-Fluorophenyl)boronic acid7.60-7.80 (m, 2H), 7.30-7.50 (m, 1H), 7.10-7.25 (m, 1H)-~8.2 (br s, 2H)
(3-Methylphenyl)boronic acid7.80 (s, 1H), 7.70 (d, J=7.6, 1H), 7.35 (d, J=7.6, 1H), 7.30 (t, J=7.6, 1H)2.41 (s, 3H)~8.0 (br s, 2H)

Table 2: ¹¹B NMR Spectral Data

CompoundChemical Shift (δ, ppm)
This compound ~29.5
(3-Fluorophenyl)boronic acid~30.0
(3-Methylphenyl)boronic acid~30.8

Experimental Protocols

General Sample Preparation:

Arylboronic acids have a propensity to form cyclic trimeric anhydrides (boroxines) upon standing or heating, which can lead to complex and broad NMR spectra. To obtain sharp, well-resolved spectra of the monomeric boronic acid, the use of a coordinating deuterated solvent is recommended.

  • Weigh approximately 5-10 mg of the boronic acid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated methanol (CD₃OD). The methanol will act as a Lewis base, coordinating to the boron center and breaking up any oligomeric species.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Methanol-d₄ (CD₃OD).

  • Reference: The residual solvent peak of CD₃OD (δ ≈ 3.31 ppm) can be used as an internal reference.

  • Parameters: A standard proton NMR pulse sequence is used. Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio. The spectral width should be set to encompass the aromatic, methyl, and boronic acid proton regions (e.g., -2 to 12 ppm). The B(OH)₂ protons often appear as a broad singlet and may exchange with the residual water in the solvent.

¹¹B NMR Spectroscopy:

  • Instrument: An NMR spectrometer equipped with a broadband probe capable of observing the ¹¹B nucleus.

  • Solvent: Methanol-d₄ (CD₃OD).

  • Reference: A sealed capillary containing a reference standard such as BF₃·OEt₂ (δ = 0 ppm) can be used as an external reference.

  • Parameters: A standard one-pulse boron-11 NMR experiment is typically employed. Due to the quadrupolar nature of the ¹¹B nucleus, the signals are often broad. A larger spectral width (e.g., -40 to 80 ppm) is recommended to ensure the signal is observed. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of arylboronic acids.

NMR_Analysis_Workflow NMR Analysis Workflow for Arylboronic Acids cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Comparison Sample Arylboronic Acid Sample Dissolve Dissolve in CD3OD Sample->Dissolve H1_NMR ¹H NMR Spectroscopy Dissolve->H1_NMR B11_NMR ¹¹B NMR Spectroscopy Dissolve->B11_NMR H1_Process ¹H Data Processing (Referencing, Phasing) H1_NMR->H1_Process B11_Process ¹¹B Data Processing (Referencing, Baseline Correction) B11_NMR->B11_Process H1_Interp ¹H Spectrum Interpretation (Chemical Shifts, Coupling) H1_Process->H1_Interp B11_Interp ¹¹B Spectrum Interpretation (Chemical Shift) B11_Process->B11_Interp Comparison Comparative Analysis H1_Interp->Comparison B11_Interp->Comparison

Caption: Workflow for the NMR analysis of arylboronic acids.

Discussion of Spectral Features

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, which are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The fluorine atom also introduces through-bond coupling to the nearby protons, which can result in more complex splitting patterns compared to the non-fluorinated analogue. The methyl protons appear as a sharp singlet.

The ¹¹B NMR chemical shift is sensitive to the electronic environment around the boron atom. The presence of the electron-withdrawing fluorine atom in this compound and (3-Fluorophenyl)boronic acid results in a slight upfield shift (to a lower ppm value) compared to (3-Methylphenyl)boronic acid, indicating increased shielding of the boron nucleus.

Conclusion

This guide provides a comparative overview of the ¹H and ¹¹B NMR analysis of this compound and two relevant alternatives. The provided spectral data and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the accurate and efficient characterization of these important chemical entities. The distinct NMR fingerprints of each compound allow for unambiguous identification and assessment of purity.

A Comparative Guide to HPLC and UPLC for Boronic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of boronic acids and their derivatives is paramount for the success of subsequent synthetic transformations and the safety of final products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.

Performance Comparison: HPLC vs. UPLC

UPLC, a more recent advancement in liquid chromatography, offers significant performance advantages over traditional HPLC. The primary distinction lies in the use of smaller stationary phase particles (sub-2 µm in UPLC vs. 3-5 µm in HPLC) and instrumentation capable of handling much higher operating pressures.[1][2] This fundamental difference leads to notable improvements in speed, resolution, and sensitivity.

ParameterHPLCUPLC
Analysis Time 20–45 minutes2–5 minutes[1]
Resolution GoodExcellent, with sharper peaks[1][3]
Sensitivity µg/mL to ng/mLng/mL to pg/mL[4]
Solvent Consumption HigherReduced by 70–80%[1]
Operating Pressure Up to 400 bar (approx. 6,000 psi)[1][5]Above 1,000 bar (up to 15,000 psi)[1][5]
Column Dimensions 150–250 mm length, 4.6 mm ID[1]30–100 mm length, 2.1 mm ID[1]

Experimental Protocols

Below are representative experimental protocols for the analysis of boronic acids using both HPLC and UPLC. These serve as a starting point for method development and can be optimized based on the specific properties of the analyte and the sample matrix.

HPLC Method for Separation of Eleven Boronic Acids

This method demonstrates the capability of HPLC for resolving a complex mixture of structurally similar boronic acids.

  • Instrumentation: Arc™ HPLC System with PDA detector[6]

  • Column: XSelect™ Premier HSS T3, 2.5 µm, 3.0 mm x 100 mm[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Linear gradient from 5% to 95% B over 16.43 minutes[6]

  • Flow Rate: Not specified, but total run time is 24.72 minutes[6]

  • Detection: PDA

  • Sample Preparation: Stock solutions of each boronic acid were prepared at 1 mg/mL and combined to create a mixture at 0.09 mg/mL for each component.[7]

UPLC-MS/MS Method for Quantification of Boronic Acid Impurities

This highly sensitive method is suitable for the trace-level quantification of underivatized boronic acid impurities in active pharmaceutical ingredients (APIs).[8][9]

  • Instrumentation: LC-MS/MS system[9]

  • Column: Agilent Poroshell HPH C18, 2.7 µm, 150 x 4.6 mm[9]

  • Mobile Phase A: 0.1% Ammonia in Water[9]

  • Mobile Phase B: 100% Acetonitrile[9]

  • Flow Rate: 0.25 mL/min[9]

  • Gradient: A gradient elution was used with a total run time of 14 minutes.[9]

  • Detection: Tandem quadrupole mass spectrometry in multiple reaction monitoring (MRM) mode, with electrospray ionization in negative mode.[8][9]

  • Performance: The method demonstrated good linearity over a concentration range of 0.05 ppm to 5 ppm with a correlation coefficient of >0.99.[8][9] The limit of quantification (LOQ) for many boronic acids is around 1.0 µg.[10]

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

Boronic Acid Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Boronic Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC/UPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation/ Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for assessing boronic acid purity.

HPLC vs UPLC Comparison cluster_hplc HPLC cluster_uplc UPLC HPLC_Speed Slower Analysis (20-45 min) HPLC_Res Good Resolution HPLC_Sens Lower Sensitivity HPLC_Pressure Lower Pressure (~400 bar) UPLC_Speed Faster Analysis (2-5 min) UPLC_Res Higher Resolution UPLC_Sens Higher Sensitivity UPLC_Pressure Higher Pressure (>1000 bar) Boronic_Acid_Analysis Boronic Acid Purity Analysis Boronic_Acid_Analysis->HPLC_Speed Boronic_Acid_Analysis->HPLC_Res Boronic_Acid_Analysis->HPLC_Sens Boronic_Acid_Analysis->HPLC_Pressure Boronic_Acid_Analysis->UPLC_Speed Boronic_Acid_Analysis->UPLC_Res Boronic_Acid_Analysis->UPLC_Sens Boronic_Acid_Analysis->UPLC_Pressure

Caption: Key performance differences between HPLC and UPLC.

Conclusion

Both HPLC and UPLC are valuable tools for the assessment of boronic acid purity. HPLC remains a robust and reliable technique, particularly for routine quality control where established methods are in place.[6] However, for high-throughput screening, complex sample analysis, or when trace-level impurity quantification is critical, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[3][5] The choice between HPLC and UPLC will ultimately depend on the specific analytical requirements, sample complexity, and desired throughput of the laboratory.

References

A Researcher's Guide to Monitoring Suzuki Reaction Progress: An LC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly within drug discovery and development, for the formation of carbon-carbon bonds.[1][2] Efficiently monitoring the progress of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the timely completion of synthetic steps. Among the various analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile method, offering significant advantages in sensitivity and specificity.[3][4]

This guide provides a comprehensive comparison of LC-MS with other common techniques for monitoring Suzuki reactions involving boronic acids. It includes detailed experimental protocols and presents quantitative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their needs.

Comparative Analysis of Reaction Monitoring Techniques

The choice of an analytical technique for monitoring a Suzuki reaction depends on several factors, including the desired level of quantitative accuracy, the speed of analysis required, and the nature of the reaction components. While traditional methods like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) have their merits, LC-MS and High-Performance Liquid Chromatography (HPLC) often provide more detailed and quantitative insights.[5][6]

Technique Principle Speed Sensitivity Quantitative Capability Sample Preparation Key Advantages Limitations
LC-MS Separation by liquid chromatography followed by mass-to-charge ratio detection.[7]Fast (UPLC systems)[5]Very High (femtogram to picogram)[8]ExcellentMinimal (dilution, filtration)[5]High specificity and sensitivity, suitable for complex mixtures, provides molecular weight information.[3][4]Higher equipment cost, potential for matrix effects.[3]
HPLC-UV Separation by liquid chromatography with detection by UV-Vis absorption.Moderate to FastGood (nanogram)ExcellentMinimal (dilution, filtration)[5]Robust, widely available, excellent for quantification of known chromophoric compounds.[9]Requires chromophores for detection, less specific than MS.[10]
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometry.[6]FastHighGoodMay require derivatization for non-volatile analytes.Excellent for volatile and thermally stable compounds.[6]Not suitable for non-volatile or thermally labile compounds.
TLC Separation on a stationary phase plate with visualization by UV light or staining.[11]Very FastLowQualitative to Semi-quantitativeMinimalSimple, cost-effective, rapid screening.[11]Low resolution and sensitivity, not suitable for accurate quantification.[11]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.SlowLowExcellent (with internal standard)MinimalProvides detailed structural information, can be used for in-situ monitoring.[9]Low sensitivity, requires higher analyte concentrations, expensive equipment.
Raman Spectroscopy Inelastic scattering of monochromatic light.Very FastModerateGood (with calibration)None (for in-situ)Non-invasive, real-time monitoring, suitable for solid-state reactions.[12]Can be affected by fluorescence, may require specialized probes.

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections detail generalized procedures for monitoring a Suzuki reaction using LC-MS.

LC-MS Monitoring Protocol

This protocol outlines the steps for monitoring a typical Suzuki-Miyaura cross-coupling reaction.

1. Reaction Sampling and Quenching:

  • At predetermined time points, carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.[5]

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This halts the catalytic cycle and prepares the sample for analysis.[5]

2. Sample Preparation:

  • For accurate quantification, an internal standard can be added to the quenching solvent.[5]

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.[5]

  • Further dilute the sample as necessary with a solvent compatible with the mass spectrometer's ionization source (e.g., a mixture of methanol and water with 0.1% formic acid for electrospray ionization - ESI).[5]

3. LC-MS Analysis:

  • Liquid Chromatography (LC): Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system for rapid and efficient separation.[5] A common column choice is a C18 reversed-phase column. The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly employed for the analysis of the polar to moderately polar molecules typical of Suzuki reaction components.[5]

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) can be used for detection.[5][7]

  • Data Acquisition: Monitor the ion intensities of the starting materials (aryl halide and boronic acid) and the desired product over the course of the reaction.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

LCMS_Workflow cluster_0 Reaction Monitoring cluster_1 Sample Preparation cluster_2 LC-MS Analysis Start Start Reaction_Mixture Suzuki Reaction Mixture Start->Reaction_Mixture t=0 Sampling Withdraw Aliquot Reaction_Mixture->Sampling At time intervals Quenching Quench Reaction (e.g., with Acetonitrile) Sampling->Quenching Filtering Filter Sample (0.22 µm syringe filter) Quenching->Filtering Dilution Further Dilution (LC-MS compatible solvent) Filtering->Dilution LC_Separation LC Separation (e.g., UPLC C18 column) Dilution->LC_Separation MS_Detection MS Detection (e.g., ESI-TOF) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ion Intensity vs. Time) MS_Detection->Data_Analysis End End Data_Analysis->End Reaction Profile

Caption: Experimental workflow for LC-MS monitoring of a Suzuki reaction.

Method_Comparison cluster_LCMS High Sensitivity & Specificity cluster_HPLC Robust & Quantitative cluster_GCMS For Volatile Analytes cluster_TLC Rapid & Simple cluster_NMR Structural Information cluster_Raman Real-time & Non-invasive Monitoring_Techniques Suzuki Reaction Monitoring Techniques LC_MS LC-MS Monitoring_Techniques->LC_MS HPLC_UV HPLC-UV Monitoring_Techniques->HPLC_UV GC_MS GC-MS Monitoring_Techniques->GC_MS TLC TLC Monitoring_Techniques->TLC NMR NMR Monitoring_Techniques->NMR Raman Raman Monitoring_Techniques->Raman LC_MS_Adv Provides MW Info Quantitative LC_MS->LC_MS_Adv HPLC_Adv Requires Chromophore HPLC_UV->HPLC_Adv GC_MS_Adv High Sensitivity GC_MS->GC_MS_Adv TLC_Adv Qualitative TLC->TLC_Adv NMR_Adv In-situ Monitoring Low Sensitivity NMR->NMR_Adv Raman_Adv Solid-state reactions Raman->Raman_Adv

Caption: Comparison of analytical methods for Suzuki reaction monitoring.

Conclusion

For researchers engaged in the synthesis of novel chemical entities, particularly in the fast-paced environment of drug development, LC-MS offers an unparalleled combination of speed, sensitivity, and specificity for monitoring Suzuki-Miyaura cross-coupling reactions.[4][8] While other techniques have their specific applications, the ability of LC-MS to provide accurate, quantitative data from complex reaction mixtures with minimal sample preparation makes it an indispensable tool for reaction optimization and kinetic studies.[5][13] The detailed protocols and comparative data presented in this guide are intended to empower scientists to make informed decisions when selecting an analytical strategy, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Reactivity of Boronic Acids Versus Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of the appropriate organoboron reagent is a critical factor that can significantly influence the efficiency, yield, and practicality of cross-coupling reactions. This guide provides an objective comparison of the performance of boronic acids and their corresponding boronate esters, with a focus on the widely used Suzuki-Miyaura cross-coupling. The information is supported by experimental data to facilitate an informed choice of reagent for specific synthetic applications.

The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation.[1][2]

Conversely, boronate esters, particularly pinacol esters, offer superior stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability is advantageous in multi-step syntheses. While it is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, there is evidence that direct transmetalation from the ester can also occur.[1][3]

Quantitative Performance Comparison

The following table summarizes quantitative data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction, offering a comparison of the relative reactivity of various boronic acids and boronate esters.

Boron ReagentRelative Rate of Transmetalation (k_rel)Notes
Arylboronic Acid1.00Baseline for comparison.
Arylboronic Acid Pinacol EsterSlower than boronic acidSigmoidal kinetic profiles observed, suggesting a more complex mechanism.[3]
Catechol Arylboronic Ester~4.3Electron-deficient ester that shows a rate increase compared to the boronic acid.[3]
Glycol Boronic Ester~23.0Electron-rich ester that leads to a significant rate enhancement.[3]
Dimethyl Boronic Ester~21.5Another electron-rich ester with a notable rate increase.[3]
Boroxine~9.3Anhydride of boronic acid, showing faster kinetics.[3]

Data sourced from kinetic studies on the transmetalation of various 4-fluorophenylboron reagents with a palladium complex.[3]

Experimental Protocols

Below are representative experimental protocols for common cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or boronate ester.

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid or boronate ester (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid or boronate ester, palladium catalyst, and base.

    • Add the solvent mixture.

    • Stir the mixture at the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

    • Upon completion, perform a suitable work-up, which may include dilution with water and extraction with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Chan-Lam Amination Protocol

This protocol describes a representative copper-catalyzed amination using a boronic acid or boronate ester.[1]

  • Materials:

    • Arylboronic acid or boronate ester (1.0 mmol)

    • Amine (1.2 mmol)

    • Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)

    • Solvent (e.g., Dichloromethane)

    • 4Å Molecular sieves

  • Procedure:

    • To a flask, add the arylboronic acid or boronate ester, amine, and 4Å molecular sieves.

    • Add the solvent, followed by the copper(II) acetate.

    • Stir the reaction mixture at room temperature, open to the air.

    • Monitor the reaction progress.

    • Upon completion, filter the reaction mixture through a pad of celite or silica gel.

    • Concentrate the filtrate and purify the crude product by column chromatography.[1]

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms is crucial for optimizing reaction conditions.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar' (Ln) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArB Ar'-B(OR)2 Base Base Boron_Reagent_Equilibrium BoronicAcid R-B(OH)2 Boronic Acid Boroxine (RBO)3 Boroxine BoronicAcid->Boroxine + H2O - H2O BoronateEster R-B(OR')2 Boronate Ester BoronicAcid->BoronateEster + R'OH - H2O

References

Quantitative Analysis of (3-Fluoro-5-Methylphenyl)Boronic Acid: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key reagents like (3-Fluoro-5-Methylphenyl)Boronic Acid is critical for ensuring the reproducibility of synthetic procedures and the quality of final products. This guide provides a comprehensive comparison of the classical titrimetric method with modern chromatographic and spectroscopic techniques for the quantitative analysis of this important building block.

Executive Summary

This guide details and compares three principal methods for the quantitative analysis of this compound:

  • Potentiometric Titration: A well-established, cost-effective method that relies on the acidic nature of the boronic acid. The addition of a polyol, such as mannitol, is crucial to enhance the acidity and provide a sharp, detectable endpoint.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high selectivity and sensitivity, allowing for the simultaneous quantification of the main component and any related impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides a direct measurement of the analyte's purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.

The selection of the most suitable method depends on various factors, including the required accuracy and precision, sample throughput, availability of equipment, and the specific goals of the analysis, such as routine quality control versus impurity profiling.

Data Presentation: Comparison of Analytical Methods

The performance of each analytical technique is summarized below, providing a basis for selecting the most appropriate method for a given application.

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Acid-base neutralizationDifferential partitioningSignal intensity proportional to molar concentration
Accuracy Good to HighHighHigh (Primary Method)
Precision (RSD) < 2%< 2%Excellent (< 1%)[1]
Selectivity ModerateHighHigh
Limit of Detection (LOD) ~0.1%~0.01%[1]~0.1%[1]
Limit of Quantification (LOQ) ~0.3%~0.05%[1]~0.3%[1]
Sample Throughput ModerateHighModerate
Impurity Information Limited (total acidity)Excellent (separation and quantification)Good (structural information)
Cost LowModerate to HighHigh

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Potentiometric Titration of this compound

This method is adapted from the standard procedure for titrating boric acid and other arylboronic acids. Boronic acids are weak acids, and their direct titration with a strong base does not yield a sharp endpoint.[2][3] The addition of mannitol forms a more acidic complex, which can be accurately titrated.[2][4][5]

Materials and Equipment:

  • Potentiometric titrator with a combined pH electrode

  • 20 mL burette

  • Magnetic stirrer and stir bar

  • Analytical balance

  • This compound (sample)

  • Sodium hydroxide (NaOH) solution, standardized 0.1 M

  • D-Mannitol

  • Deionized water

Procedure:

  • Accurately weigh approximately 150-200 mg of this compound into a 150 mL beaker.

  • Add 50 mL of deionized water and stir to dissolve. Gentle heating may be required.

  • Add approximately 1 g of D-Mannitol to the solution and stir until it is completely dissolved.

  • Immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added. Add the titrant in small increments, especially near the equivalence point.

  • The equivalence point is the point of the greatest change in pH per unit volume of titrant added. This is typically determined automatically by the titrator software or by plotting the first derivative of the titration curve.

  • Calculate the purity of this compound based on the volume of NaOH consumed at the equivalence point.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of boronic acids, providing excellent separation from impurities.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound (sample and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent as the standard to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm)

    • Column Temperature: 30 °C

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve.

Quantitative NMR (qNMR) Analysis

qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[1]

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

  • This compound (sample)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial and ensure complete dissolution.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

Experimental Workflow for Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_mannitol Add D-Mannitol dissolve->add_mannitol setup Setup Titrator & Calibrate pH Electrode add_mannitol->setup titrate Titrate with 0.1M NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point (EP) plot->determine_ep calculate Calculate Purity determine_ep->calculate

Caption: Workflow for the potentiometric titration of this compound.

Logical Relationship of Analytical Methods

G cluster_main Quantitative Analysis of this compound cluster_titration_props Properties cluster_hplc_props Properties cluster_qnmr_props Properties Titration Potentiometric Titration T_cost Low Cost Titration->T_cost T_selectivity Moderate Selectivity Titration->T_selectivity HPLC HPLC H_throughput High Throughput HPLC->H_throughput H_impurity Impurity Profiling HPLC->H_impurity qNMR qNMR Q_primary Primary Method qNMR->Q_primary Q_structure Structural Info qNMR->Q_structure

Caption: Key characteristics of the compared analytical methods.

References

Stability Showdown: Fluorinated Arylboronic Acids vs. Their Non-Fluorinated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter influencing reaction efficiency, purification, and the overall success of a synthetic campaign. Arylboronic acids, pivotal reagents in modern organic synthesis, are known for their susceptibility to degradation. This guide provides a detailed comparison of the stability of fluorinated arylboronic acids against their non-fluorinated analogues, supported by experimental data, to inform rational selection and handling of these valuable compounds.

The stability of arylboronic acids is primarily dictated by their propensity to undergo two major degradation pathways: protodeboronation and oxidation. The introduction of fluorine atoms to the aryl ring can significantly modulate the electronic properties of the molecule, thereby influencing its stability. Generally, electron-withdrawing substituents, such as fluorine, can have a pronounced effect on the rates of these degradation processes.

Protodeboronation: A Key Instability Pathway

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is a significant concern, especially under the basic conditions often employed in cross-coupling reactions.

Quantitative Comparison of Protodeboronation Rates

Kinetic studies on the base-catalyzed protodeboronation of a series of fluorinated and non-fluorinated phenylboronic acids have provided valuable insights into their relative stabilities. The following table summarizes the half-life (t½) data for the decomposition of various arylboronic acids under standardized basic conditions. A shorter half-life indicates lower stability.

Arylboronic AcidNumber of Fluorine SubstituentsHalf-life (t½) in seconds
Phenylboronic acid0Very Long (>1 week)
4-Fluorophenylboronic acid1Very Long (>1 week)
3-Fluorophenylboronic acid1Very Long (>1 week)
2-Fluorophenylboronic acid1~1,800,000
2,6-Difluorophenylboronic acid2~5
2,5-Difluorophenylboronic acid2~1,200
2,4-Difluorophenylboronic acid2~1,800
Pentafluorophenylboronic acid50.0026

Data sourced from studies on base-catalyzed protodeboronation in 50% aqueous dioxane at 70°C.[1][2]

The data clearly indicates that while mono-fluorination at the meta and para positions has a negligible effect on the rate of protodeboronation compared to the non-fluorinated analogue, fluorine substitution at the ortho position significantly increases the rate of degradation.[3] This effect is dramatically amplified with increasing fluorination, with pentafluorophenylboronic acid being exceptionally unstable under basic conditions.[1] The less stable compounds are often those with two fluorine atoms at the ortho positions.[1]

Experimental Protocol: Monitoring Protodeboronation by NMR Spectroscopy

The following protocol outlines a general method for monitoring the kinetics of protodeboronation of arylboronic acids using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the rate of protodeboronation of a given arylboronic acid under specific pH and temperature conditions.

Materials:

  • Arylboronic acid of interest

  • Deuterated solvent (e.g., 1,4-dioxane-d8)

  • Deionized water

  • Buffer solutions of desired pH or standard acid/base solutions (e.g., HCl, NaOH)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the arylboronic acid in the deuterated organic solvent at a known concentration (e.g., 100 mM).

  • Reaction Initiation: In an NMR tube, combine the arylboronic acid stock solution with an equal volume of the aqueous buffer or acid/base solution to achieve the desired final concentration and pH (e.g., 50 mM in 50% aqueous dioxane).[2]

  • NMR Data Acquisition: Immediately place the NMR tube in the pre-heated NMR spectrometer (e.g., 70°C).[2] Acquire spectra at regular time intervals. For compounds with fluorine substituents, ¹⁹F NMR is particularly useful for monitoring the disappearance of the starting material and the appearance of the protodeboronated product. ¹H NMR can also be used to monitor the changes in the aromatic region.

  • Data Analysis: Integrate the signals corresponding to the starting arylboronic acid and the protodeboronated product in each spectrum. Plot the concentration of the arylboronic acid as a function of time. Fit the data to a first-order decay model to determine the observed rate constant (k_obs) and the half-life (t½ = ln(2)/k_obs).

Oxidative Stability: A More Complex Picture

Oxidative degradation of arylboronic acids, often mediated by reactive oxygen species, leads to the formation of phenols. The influence of fluorination on oxidative stability is less straightforward than for protodeboronation and appears to be highly dependent on the molecular architecture.

In one study, a boralactone, where a carboxyl group acts as an intramolecular ligand to the boron, exhibited a 10,000-fold increase in stability towards oxidation compared to phenylboronic acid.[4] This suggests that the electron-withdrawing nature of fluorine substituents, if positioned to effectively reduce the electron density at the boron center, could confer enhanced oxidative stability. However, this is a complex interplay of inductive and resonance effects and is highly context-dependent.

Experimental Protocol: Assessing Oxidative Stability

A common method to assess the oxidative stability of boronic acids is to monitor their degradation in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).

Objective: To compare the relative oxidative stability of a fluorinated and a non-fluorinated arylboronic acid.

Materials:

  • Fluorinated and non-fluorinated arylboronic acids

  • Solvent (e.g., a mixture of an organic solvent and an aqueous buffer at physiological pH)

  • Hydrogen peroxide (H₂O₂) solution of known concentration

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)

  • UV detector

Procedure:

  • Sample Preparation: Prepare solutions of each arylboronic acid in the chosen solvent system at a known concentration.

  • Reaction Initiation: To each boronic acid solution, add a specific amount of hydrogen peroxide to initiate the oxidation reaction.

  • Time-Course Analysis: At various time points, take aliquots of the reaction mixture, quench the reaction if necessary (e.g., by adding a scavenger for H₂O₂), and inject the samples into the HPLC or UPLC-MS system.

  • Data Analysis: Monitor the disappearance of the peak corresponding to the starting boronic acid and the appearance of the phenol product peak. Calculate the percentage of remaining boronic acid at each time point. Plot the percentage of remaining boronic acid against time to compare the degradation rates of the fluorinated and non-fluorinated analogues.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate a key degradation pathway and a typical experimental workflow.

Protodeboronation_Pathway ArylBoronicAcid Arylboronic Acid (Ar-B(OH)₂) Boronate Arylboronate ([Ar-B(OH)₃]⁻) ArylBoronicAcid->Boronate + OH⁻ TransitionState Transition State Boronate->TransitionState + H₂O Products Protodeboronated Arene (Ar-H) + Boric Acid (B(OH)₃) TransitionState->Products C-B bond cleavage Stability_Assay_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep1 Dissolve Arylboronic Acid in Solvent React Mix Solutions & Initiate Degradation Prep1->React Prep2 Prepare Buffer/Reagent Solution Prep2->React Analyze Monitor Reaction by HPLC or NMR at Time Intervals React->Analyze Process Calculate Concentration vs. Time Analyze->Process Fit Determine Rate Constant and Half-life Process->Fit

References

A Comparative Guide to Analytical Methods for Characterizing Boronic Acid Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern analytical techniques for the characterization and in-situ monitoring of boronic acid reaction intermediates. Boronic acids and their derivatives are pivotal in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, making the accurate analysis of their transient species crucial for reaction optimization, mechanistic understanding, and process control.[1] This document offers an objective look at the performance of key analytical methods, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The characterization of boronic acid intermediates is challenging due to their reactivity, propensity for dehydration into boroxines, and the dynamic equilibria they participate in.[2][3] The choice of analytical method depends on the specific information required, whether it be quantitative kinetic data, structural elucidation of transient species, or real-time reaction monitoring. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1]

Technique Primary Application Advantages Disadvantages
¹¹B NMR Spectroscopy Structural analysis, in-situ monitoring of boron species.Directly observes the boron center, distinguishing between sp² (boronic acid) and sp³ (boronate) hybridization.[4][5] Allows for quantification of species in a mixture.[4]Low sensitivity compared to ¹H NMR.[4] Broad signals can sometimes complicate interpretation.
Mass Spectrometry (MS) Identification and structural elucidation of intermediates and products.High sensitivity and specificity. Provides molecular weight information.[2]Boronic acids can form cyclic boroxine trimers, complicating spectra.[2][3] Derivatization is often required for GC-MS.[3]
HPLC / UPLC Quantitative analysis, reaction kinetics, purity assessment.Excellent for monitoring reactant consumption and product formation over time.[1][6] High resolution and sensitivity.[7]On-column hydrolysis of boronate esters can be a significant issue.[8][9] Boronic acids can be poorly retained on reversed-phase columns.[8]
Raman Spectroscopy Real-time, in-situ, non-invasive reaction monitoring.Suitable for heterogeneous and solid-state reactions.[1] Provides structural information (fingerprinting).Can be limited by overlapping signals from other organic functional groups.[4] Surface-Enhanced Raman Spectroscopy (SERS) may require special sample preparation.[4]
Fluorescence Spectroscopy In-situ monitoring, binding affinity studies.High sensitivity. Can be used with fluorescent sensors for real-time monitoring without disturbing the reaction.[10]Requires a fluorescent probe or a species that becomes fluorescent upon reaction (e.g., with alizarin).[4][11]

Quantitative Data Comparison

Table 1: HPLC for Kinetic Analysis of Suzuki-Miyaura Coupling

High-Performance Liquid Chromatography is a benchmark technique for acquiring kinetic data in boronic acid reactions. By sampling the reaction mixture at various time points, quenching the reaction, and analyzing the composition, one can accurately track the consumption of reactants and the formation of products.

Reaction: Coupling of an aryl halide with a boronic acid.

Reaction Time (min) Aryl Halide Conversion (%) Product Formation (%) Reference
000[1]
152524[1]
305554[1]
608584[1]
1209897[1]
180>99>99[1]
Table 2: ¹¹B NMR Chemical Shifts for Boron Species Identification

¹¹B NMR is uniquely powerful for identifying the state of the boron atom. The chemical shift (δ) is highly sensitive to the hybridization and coordination environment of the boron center.

Boron Species Hybridization Typical ¹¹B NMR Chemical Shift (ppm) Description Reference
Boronic Acid (Trigonal)sp²~28-33The neutral, trigonal planar form of the boronic acid.[4]
Boronate Ester (Fluorinated)sp³~9Tetrahedral species formed by fluoride coordination to a boronate ester.[4][4]
Trifluoroboratesp³~3Tetrahedral species formed by fluoride coordination to a boronic acid.[4][4]
Amine-Coordinated Boronatesp³~14Tetrahedral species formed by coordination with an amine.[4]
Boronate Ester (with Catechol)sp³~8-10Tetrahedral ester formed by reaction with a diol like catechol.[4][12][4][12]

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction that proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation (where the boronic acid intermediate participates), and reductive elimination.[13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate + Base (OH⁻) Boronate->PdII_Aryl

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acid - Boronate Ester Equilibrium

Boronic acids reversibly react with diols to form cyclic boronate esters. The position of this equilibrium is dependent on factors like pH, solvent, and the structure of the diol. This dynamic covalent chemistry is central to their use in sensors and materials.[4]

Boronic_Acid_Equilibrium BA R-B(OH)₂ (Trigonal Boronic Acid) BE Cyclic Boronate Ester (Tetrahedral) BA->BE + Diol Diol Diol (e.g., Catechol) H2O 2 H₂O BE->H2O

Figure 2: Reversible reaction of a boronic acid with a diol to form a cyclic boronate ester.
General Workflow for Reaction Monitoring

A systematic workflow is essential for obtaining reliable and reproducible data when characterizing reaction intermediates and kinetics.

Reaction_Monitoring_Workflow Start Start Reaction Sampling Withdraw Aliquot at Time (t) Start->Sampling Quenching Quench Reaction (e.g., dilute in cold solvent) Sampling->Quenching Preparation Sample Preparation (e.g., add internal standard, filter) Quenching->Preparation Analysis Instrumental Analysis (HPLC, NMR, MS, etc.) Preparation->Analysis Data Data Processing (Integration, Quantification) Analysis->Data Data->Sampling Next Time Point End End Data->End Final Time Point

Figure 3: A typical experimental workflow for monitoring reaction progress over time.

Experimental Protocols

Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Reaction

This protocol describes a general method for tracking the kinetics of a Suzuki-Miyaura coupling reaction using reversed-phase HPLC.[1][6]

Objective: To determine the reaction rate by quantifying the consumption of the aryl halide and the formation of the biaryl product over time.

Methodology:

  • Reaction Setup: Assemble the reaction mixture in a vessel, including the aryl halide, boronic acid, palladium catalyst, ligand, base, and solvent. If desired, include an internal standard that does not react or co-elute with other components.

  • Initiation: Bring the reaction mixture to the desired temperature to start the reaction (t=0).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the catalytic cycle.[1]

  • Sample Preparation:

    • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18).[7]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or 10 mM ammonium acetate) and acetonitrile is typically used.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to a wavelength where reactants and products have significant absorbance.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Calculate the percentage conversion of the starting material and the yield of the product at each time point relative to t=0.

    • Plot concentration or percent conversion versus time to obtain the kinetic profile.[6]

Protocol 2: In-situ ¹¹B NMR Monitoring of Boronate Ester Formation

This protocol allows for the direct observation and quantification of boronic acids and boronate esters in a reaction mixture.[4]

Objective: To determine the equilibrium ratio of boronic acid to boronate ester in a mixture.

Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve the boronic acid and the diol (e.g., catechol) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Prepare a separate solution of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in the same solvent.[4]

  • Initial Spectrum: Acquire a ¹¹B NMR spectrum of the boronic acid/diol mixture before adding the fluoride source. This will show the equilibrium signals for the boronic acid and the boronate ester.

  • Fluoride Coordination:

    • Add a stoichiometric amount of the TBAF solution to the NMR tube. Fluoride coordinates with the boron species, shifting their signals to well-resolved regions of the spectrum.

    • Boronic acids typically form trifluoroborates (~3 ppm), while boronate esters form fluoroboronates (~9 ppm).[4]

  • NMR Acquisition:

    • Acquire the final ¹¹B NMR spectrum after the addition of TBAF.

    • Use a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis:

    • Integrate the distinct signals corresponding to the trifluoroborate and the fluoroboronate ester.

    • The ratio of the integrated areas directly corresponds to the molar ratio of the original boronic acid and boronate ester in the equilibrium mixture.[4] Deconvolution software can be used for overlapping peaks.[4]

Protocol 3: GC-MS Analysis with Silylation

This protocol is for the analysis of boronic acids that are not amenable to direct analysis due to low volatility. Derivatization is required to make them suitable for GC-MS.[3]

Objective: To identify and quantify boronic acids by converting them to volatile silyl esters.

Methodology:

  • Derivatization:

    • Dissolve approximately 1 mg of the boronic acid sample in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile) in a vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

    • Seal the vial and heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injector Temperature: 250 - 280 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.[3]

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable range, e.g., m/z 40 - 550.

  • Data Analysis:

    • The resulting mass spectrum will show the molecular ion of the silylated boronic acid derivative.

    • Analyze the fragmentation pattern to confirm the structure. Quantification can be performed using an appropriate internal standard.

References

Side-by-side comparison of catalyst performance in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and catalyst loading. This guide provides a side-by-side comparison of common palladium-based catalyst systems used in Suzuki reactions, supported by experimental data to inform catalyst selection for your specific research and development needs.

Side-by-Side Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts in the benchmark Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid. This reaction is a well-established standard for evaluating catalyst efficiency, particularly for the challenging activation of aryl chlorides.[1]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH / THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH / THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710020118

Key Observations:

  • Palladacycles exhibit exceptional performance, achieving remarkably high Turnover Numbers (TON) and Turnover Frequencies (TOF) even at extremely low catalyst loadings.[1] This makes them highly suitable for large-scale industrial applications where catalyst cost and residual metal contamination are significant concerns.[1]

  • Bulky, electron-rich phosphine ligands , such as SPhos and XPhos, paired with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling challenging substrates like aryl chlorides.[1] These systems can often facilitate reactions at room temperature.

  • N-Heterocyclic Carbene (NHC) ligated palladium complexes , for instance [Pd(IPr)(allyl)Cl], also demonstrate good activity at room temperature.[1]

  • Heterogeneous catalysts like Palladium on Carbon (Pd/C) provide the benefit of straightforward separation and the potential for recycling, aligning with green chemistry principles.[1] However, their TON and TOF values are considerably lower in this comparison than their homogeneous counterparts.[1]

The Suzuki Reaction Catalytic Cycle

The mechanism of the Suzuki reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][3][4] The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4][5] The catalytically active species is a Pd(0) complex which is regenerated at the end of each cycle.[6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Reproducible and detailed methodologies are essential for the accurate comparison of catalyst performance. Below is a generalized experimental protocol for evaluating a palladium catalyst in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst complex)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Internal standard for GC/HPLC analysis (e.g., naphthalene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

General Procedure for Catalyst Screening:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand (if applicable), base, and arylboronic acid to the reaction vessel.

  • Addition of Reactants: Add the anhydrous solvent, aryl halide, and internal standard to the reaction vessel via syringe.

  • Reaction: Vigorously stir the reaction mixture and heat to the desired temperature for the specified duration.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with the addition of water. Extract the organic layer with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the combined organic layers (e.g., over anhydrous MgSO₄), filter, and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the product yield by comparing the product signal to that of the internal standard.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_vessel Prepare Inert Reaction Vessel add_solids Add Catalyst, Ligand, Base, Boronic Acid prep_vessel->add_solids add_liquids Add Solvent, Aryl Halide, Standard add_solids->add_liquids run_reaction Stir and Heat add_liquids->run_reaction quench Quench with Water run_reaction->quench extract Extract with Organic Solvent quench->extract dry_filter Dry and Filter extract->dry_filter analyze Analyze by GC/HPLC dry_filter->analyze

Caption: Generalized experimental workflow for Suzuki reaction catalyst comparison.

References

Identifying and characterizing impurities in commercial boronic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results and the safety of final products. Boronic acids, versatile reagents in organic synthesis, are no exception. Commercial boronic acid samples can contain a variety of impurities that may arise from the manufacturing process, degradation, or improper handling. This guide provides a comparative overview of analytical techniques used to identify and characterize these impurities, supported by experimental data and detailed protocols.

Common Impurities in Commercial Boronic Acid Samples

Impurities in boronic acids can be broadly categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents, catalysts (e.g., palladium from coupling reactions), and solvents used during synthesis and purification.[1][2]

  • Degradation Products: Boronic acids are susceptible to degradation, primarily through:

    • Oxidation: Can lead to the formation of the corresponding phenols.

    • Hydrolysis (Protodeboronation): Can result in the formation of the corresponding arene.[3]

  • Boroxines (Anhydrides): A common impurity is the cyclic trimer anhydride, known as a boroxine, formed by the intermolecular dehydration of three boronic acid molecules.[1][3] Their presence can complicate analysis by causing broadened peaks in NMR spectra and appearing as higher molecular weight species in mass spectrometry.[1]

  • Isomers: Positional isomers or stereoisomers may be present depending on the synthetic route.[1]

Comparison of Analytical Methods for Impurity Profiling

The choice of analytical technique for identifying and quantifying impurities in boronic acids depends on the nature of the impurity, the required sensitivity, and the sample matrix. The following table summarizes the most common methods and their key characteristics.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection.[4][5]High sensitivity and selectivity, suitable for trace-level quantification of specific impurities.[5][6]Derivatization may be required for some boronic acids to improve ionization and sensitivity.[4]pg/mL to ng/mL[6]
HPLC-UV Separation by liquid chromatography with detection via UV absorbance.[7][8]Robust, widely available, and suitable for routine purity checks of UV-active compounds.Not all impurities have a UV chromophore; on-column hydrolysis can be an issue.[1]ng/mL to µg/mL[6]
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.[2][3]Excellent for identifying and quantifying volatile impurities like residual solvents and some degradation products.[3]Derivatization is often necessary for non-volatile boronic acids and their impurities.[2][3]Sub-ppm levels for volatile analytes.[3]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.[1][3]Provides detailed structural information for identification, can be quantitative (qNMR), and is non-destructive. 11B NMR is specific for boron-containing species.[3][9]Lower sensitivity compared to mass spectrometry techniques; complex spectra if multiple impurities are present.% level (can be lower with qNMR)
ICP-MS Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental boron.[2]Highly sensitive for determining the total boron content.[2]Does not differentiate between the boronic acid and its boron-containing impurities.[2]pg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.

Protocol 1: LC-MS/MS for Trace-Level Impurity Quantification

This method is suitable for the sensitive detection and quantification of specific boronic acid impurities.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is commonly used.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Ammonia in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.25 mL/min.[5]

  • Gradient Program: A typical gradient might be: 0-2 min, 15% B; 2-6 min, 15-90% B; 6-11 min, 90% B; 11.1-14 min, 15% B.[5]

  • Injection Volume: 20 µL.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for boronic acids.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific impurities.[5]

  • Sample Preparation: Dissolve the boronic acid sample in a suitable diluent (e.g., a mixture of water and methanol) to a known concentration.

Protocol 2: HPLC-UV for General Purity Assessment

This protocol is a standard approach for determining the overall purity of a boronic acid sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[10]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength appropriate for the boronic acid and its expected impurities (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of the boronic acid sample in the mobile phase or a compatible solvent.

Protocol 3: GC-MS for Volatile Impurities and Derivatized Boronic Acids

This method is ideal for analyzing volatile impurities or for boronic acids that can be made volatile through derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Temperature Program: An initial oven temperature of 50-70°C, ramped to a final temperature of 250-300°C.[3]

  • Derivatization (if required): For non-volatile boronic acids, derivatization with an agent like pinacol can be performed to form the more volatile boronate ester.[2]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Protocol 4: NMR Spectroscopy for Structural Characterization and Quantification

NMR provides invaluable structural information for impurity identification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).[1] For samples suspected of containing boroxines, using a coordinating solvent like d4-methanol can help break up the trimer.[1]

  • Experiments:

    • 1H NMR: Acquire a standard proton spectrum to identify and quantify impurities based on their unique proton signals.

    • 13C NMR: Acquire a proton-decoupled 13C spectrum to identify characteristic carbon signals of impurities.

    • 11B NMR: Acquire a proton-decoupled 11B spectrum. The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[3]

Visualizing Workflows and Relationships

Diagrams can aid in understanding the logical flow of analysis and the relationships between different impurity types.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Commercial Boronic Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization HPLC HPLC-UV Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR LCMS LC-MS/MS Derivatization->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification of Impurities LCMS->Quantification Identification Structural Identification LCMS->Identification Purity Purity Assessment HPLC->Purity GCMS->Quantification GCMS->Identification NMR->Quantification NMR->Identification

General workflow for boronic acid impurity analysis.

impurity_types cluster_impurities Common Impurity Classes BoronicAcid Commercial Boronic Acid Process Process-Related (Starting Materials, Solvents) BoronicAcid->Process from Synthesis Degradation Degradation Products (Oxidation, Hydrolysis) BoronicAcid->Degradation via Instability Boroxine Boroxine (Anhydride Trimer) BoronicAcid->Boroxine via Dehydration Isomers Isomers BoronicAcid->Isomers from Synthesis

Common classes of impurities in boronic acids.

References

Kinetic Analysis of Suzuki Coupling: A Comparative Guide for 3-Fluoro-5-Methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The kinetic profile of this reaction is highly sensitive to the electronic and steric nature of the coupling partners. This guide provides a comparative analysis of the kinetic aspects of Suzuki coupling reactions involving 3-fluoro-5-methylphenylboronic acid and similar substituted phenylboronic acids, offering insights into catalyst performance and experimental design.

Performance Comparison of Palladium Catalysts

The efficiency of a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst system, which includes the palladium source and the associated ligands. Different catalyst systems exhibit varying levels of activity and stability, which directly impacts the reaction kinetics and overall yield.

Below is a summary of the performance of different palladium precatalysts in the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid, which serves as a representative model for comparison.

Catalyst SystemLigand:Metal RatioYield (%)Reference
In-situ generated from Pd(OAc)₂ with XPhos0.844[1]
In-situ generated from Pd(OAc)₂ with XPhos1.0Not specified[1]
In-situ generated from Pd(OAc)₂ with XPhos1.284[1]
Well-defined allyl-based precatalystNot applicableConsistent[1]

This data, adapted from a comparative study, highlights the significant impact of the ligand-to-metal ratio on the reaction yield for in-situ generated catalysts.[1] Well-defined precatalysts, in contrast, tend to show more consistent performance.

Experimental Protocols

To conduct a kinetic analysis of a Suzuki coupling reaction with 3-fluoro-5-methylphenylboronic acid, a robust experimental protocol is essential for obtaining reproducible data. The following outlines a general procedure for monitoring the reaction progress.

General Procedure for Kinetic Analysis via Gas Chromatography (GC)

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • 3-Fluoro-5-methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂ with XPhos ligand)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., a mixture of methanol and THF)

  • Internal standard (e.g., naphthalene)

Reaction Setup:

  • In a reaction vessel, combine the aryl halide (e.g., 0.5 M), 3-fluoro-5-methylphenylboronic acid (e.g., 0.55 M), the base (e.g., 0.55 M), and the internal standard.

  • Add the palladium catalyst at a specific concentration (e.g., 0.0025 M). For in-situ catalyst generation, add the desired equivalent of the ligand.

  • Add the solvent system to the reaction vessel.

  • Stir the reaction mixture at a controlled temperature.

Analysis:

  • At timed intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a suitable quenching agent).

  • Analyze the product yield by gas chromatography with a flame ionization detector (FID).

  • Quantify the product by comparing its peak area to that of the internal standard.[1]

Visualizing the Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (Ar'B(OH)₂ + Base) ArPdX->Transmetalation Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH Boronic Acid (Ar'B(OH)₂) ArBOH->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable kinetic data. This involves careful preparation of reagents, precise control of reaction conditions, and consistent sample analysis.

Experimental_Workflow start Start prep Prepare Reactant & Catalyst Solutions start->prep setup Set up Reaction Vessel (Inert Atmosphere) prep->setup add_reagents Add Aryl Halide, Boronic Acid, Base, and Internal Standard setup->add_reagents add_catalyst Add Palladium Catalyst & Ligand add_reagents->add_catalyst initiate Initiate Reaction (Controlled Temperature) add_catalyst->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling sampling->initiate Continue Reaction quench Quench Reaction in Aliquots sampling->quench analysis Analyze by GC-FID quench->analysis data Plot Concentration vs. Time analysis->data end End data->end

Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.

References

Safety Operating Guide

Proper Disposal of (3-Fluoro-5-Methylphenyl)Boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (3-Fluoro-5-Methylphenyl)Boronic Acid, ensuring the protection of personnel and the environment. Adherence to these procedures is paramount for maintaining a safe and regulatory-compliant laboratory.

Immediate Safety and Handling Protocols

This compound should be handled in a well-ventilated area, preferably within a fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up and placed in a designated, sealed container for hazardous waste. All disposal procedures must comply with local, state, and federal regulations. Never dispose of this chemical down the drain.[1][2]

Quantitative Data for Disposal Considerations

ParameterGuidelineCitation
pH for Aqueous Waste Neutralize to a pH between 5.5 and 9.0 before considering drain disposal for very small, dilute quantities of low-hazard substances. However, for this compound, drain disposal is not recommended.[1]
Waste Container Filling Do not fill waste containers beyond 90% of their capacity to allow for expansion.[3]
Waste Segregation Store acidic waste separately from bases, oxidizers, and other reactive chemicals.[4]
Labeling All waste containers must be clearly labeled with the chemical name, concentration, and associated hazards.[3][5]

Experimental Protocol: Neutralization of Acidic Waste

For small quantities of this compound waste that may require pH adjustment before being collected as hazardous waste, a carefully controlled neutralization procedure can be employed. This procedure should be performed in a fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Deionized water

Procedure:

  • Place the beaker or flask containing the acidic waste on a stir plate and begin gentle stirring.

  • If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent that is compatible with the waste stream).

  • Slowly and carefully add small portions of sodium bicarbonate or sodium carbonate to the stirring solution. Be cautious as this may cause foaming or gas evolution (CO₂).

  • After each addition, allow the reaction to subside and check the pH of the solution using a pH strip or meter.

  • Continue adding the base in small increments until the pH of the solution is between 5.5 and 9.0.[1]

  • Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container for collection by a certified waste disposal company.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity and Concentration of Waste ppe->assess_quantity small_spill Small Spill or Residue assess_quantity->small_spill Small large_quantity Bulk or Concentrated Waste assess_quantity->large_quantity Large collect_solid Carefully Sweep Solid Waste into a Labeled Container small_spill->collect_solid hazardous_waste_container Transfer to a Designated Hazardous Waste Container large_quantity->hazardous_waste_container collect_solid->hazardous_waste_container neutralize Consider Neutralization (pH 5.5-9.0) for pH Adjustment Only label_waste Label Container with: - Chemical Name - Concentration - Hazard Symbols neutralize->label_waste hazardous_waste_container->neutralize Optional pH Adjustment hazardous_waste_container->label_waste store_waste Store in a Designated, Secure Secondary Containment Area label_waste->store_waste professional_disposal Arrange for Pickup by a Certified Hazardous Waste Disposal Service store_waste->professional_disposal

Caption: Disposal workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling (3-Fluoro-5-Methylphenyl)Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of (3-Fluoro-5-Methylphenyl)Boronic Acid (CAS RN: 850593-06-5). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against dust particles and potential splashes that can cause serious eye irritation.[1]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.Prevents skin contact, which can cause irritation.[1] Protective clothing minimizes the risk of accidental skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust is generated.Minimizes the risk of respiratory tract irritation from inhaling dust particles.

Note: Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after handling, even if gloves were worn.

II. Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control exposure.[1][2]

  • The work area should be clean, free of clutter, and designated for hazardous material handling.

2. Donning PPE:

  • Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

3. Handling:

  • Keep the container of this compound tightly closed when not in use.[1]

  • When transferring the solid, use appropriate tools, such as a spatula, to minimize the generation of dust.[3]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the designated handling area.[4]

4. Post-Handling:

  • Clean the work area thoroughly to remove any residual chemical.

  • Carefully remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water.

III. Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

First Aid Measures:

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][6][7] If skin irritation occurs, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[4]

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]

  • Collect: Carefully sweep or scoop up the spilled material and place it into a designated, labeled, and sealed container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with federal, state, and local regulations.[3][4]

IV. Disposal Plan

All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be considered hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.[4] Do not pour waste down the drain.[8]

V. Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe retrieve Retrieve Chemical don_ppe->retrieve weigh_transfer Weigh and Transfer (Minimize Dust) retrieve->weigh_transfer reaction Perform Experiment weigh_transfer->reaction decontaminate Decontaminate Work Area weigh_transfer->decontaminate store Store Securely reaction->store reaction->decontaminate store->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.